Ethylenebis(chloroformate)
Description
The exact mass of the compound Ethylenebis(chloroformate) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethylenebis(chloroformate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethylenebis(chloroformate) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-carbonochloridoyloxyethyl carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Cl2O4/c5-3(7)9-1-2-10-4(6)8/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMACOGSACRRIMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COC(=O)Cl)OC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Cl2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
32200-04-7 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(chlorocarbonyl)-ω-[(chlorocarbonyl)oxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32200-04-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID2051631 | |
| Record name | 1,2-Bis((chlorocarbonyl)oxy)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2051631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124-05-0 | |
| Record name | C,C′-1,2-Ethanediyl dicarbonochloridate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=124-05-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Bis((chlorocarbonyl)oxy)ethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124050 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbonochloridic acid, C,C'-1,2-ethanediyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Bis((chlorocarbonyl)oxy)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2051631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethylene bis(chloroformate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.251 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-BIS((CHLOROCARBONYL)OXY)ETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Y32KW65WT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethylenebis(chloroformate): Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of ethylenebis(chloroformate), a versatile bifunctional reagent. The information is curated for researchers and professionals in the fields of chemical synthesis and drug development, with a focus on data-driven insights and practical methodologies.
Chemical Properties and Structure
Ethylenebis(chloroformate), with the CAS number 124-05-0, is a reactive organic compound utilized as a crosslinking agent and a monomer in the synthesis of various polymers and bioactive molecules.[1] Its bifunctional nature, possessing two chloroformate groups, allows for the covalent linkage of two nucleophilic moieties.
Physicochemical Properties
A summary of the key physicochemical properties of ethylenebis(chloroformate) is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₄Cl₂O₄ | [1] |
| Molecular Weight | 186.98 g/mol | [1] |
| Density | 1.436 g/mL at 25 °C | [1] |
| Boiling Point | 53-55 °C at 0.3 mmHg | [1] |
| Flash Point | > 110 °C (closed cup) | [1] |
| Refractive Index (n20/D) | 1.436 | [1] |
Structural Information
The structural details of ethylenebis(chloroformate) are crucial for understanding its reactivity and applications.
| Identifier | Value | Source(s) |
| IUPAC Name | 2-(chloroformyloxy)ethyl chloroformate | |
| Linear Formula | ClCO₂CH₂CH₂O₂CCl | [2] |
| SMILES | ClC(=O)OCCOC(=O)Cl | |
| InChI Key | FMACOGSACRRIMK-UHFFFAOYSA-N |
Synthesis and Reactivity
Synthesis
Ethylenebis(chloroformate) is typically synthesized by the reaction of ethylene glycol with an excess of phosgene or a phosgene equivalent like triphosgene.[5] The reaction is generally carried out in an inert solvent at low temperatures to control the exothermic reaction and minimize the formation of byproducts.
General Experimental Protocol for Synthesis:
-
Reaction Setup: A three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a scrubbing system for acid gases is charged with a solution of ethylene glycol in a suitable inert solvent (e.g., dichloromethane, toluene).
-
Reagent Addition: The solution is cooled in an ice-salt bath, and a solution of phosgene or triphosgene in the same solvent is added dropwise with vigorous stirring.
-
Reaction Conditions: The temperature is maintained below 10 °C throughout the addition. After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for several hours to ensure complete reaction.
-
Work-up and Purification: The reaction mixture is then purged with an inert gas (e.g., nitrogen) to remove excess phosgene and hydrogen chloride. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation.
Caption: General workflow for the synthesis of ethylenebis(chloroformate).
Reactivity
The reactivity of ethylenebis(chloroformate) is dominated by the two electrophilic chloroformate groups. These groups readily react with nucleophiles such as amines, alcohols, and thiols to form stable carbamates, carbonates, and thiocarbonates, respectively. This reactivity makes it an excellent crosslinking agent.
Reaction with Amines to Form Biscarbamates:
Ethylenebis(chloroformate) reacts with primary or secondary amines to form biscarbamates. This reaction is fundamental to its use as a crosslinker in polymer and bioconjugate chemistry.
Caption: Reaction of ethylenebis(chloroformate) with amines.
Experimental Protocols
Analytical Methods
The purity and identity of ethylenebis(chloroformate) can be assessed using various analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS):
While a direct GC-MS method for ethylenebis(chloroformate) is not commonly reported, its analysis can be approached by derivatization. However, given its volatility, a direct injection method with a suitable column (e.g., a low- to mid-polarity column) and a temperature program that avoids on-column decomposition is feasible. The mass spectrum would be expected to show characteristic fragments corresponding to the loss of chlorine, carbon monoxide, and fragments of the ethylene glycol backbone.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: A solution of the compound in an appropriate deuterated solvent (e.g., CDCl₃) would be prepared. The spectrum is expected to show a singlet for the four equivalent protons of the ethylene bridge.
-
¹³C NMR: A more concentrated solution would be used to obtain the ¹³C NMR spectrum. The spectrum should display a signal for the ethylene carbons and a downfield signal for the carbonyl carbons of the chloroformate groups.
Applications in Drug Development
The bifunctional nature of ethylenebis(chloroformate) makes it a valuable tool in drug development, primarily as a crosslinking agent and a linker.
Crosslinking Agent for Drug Delivery Systems
Ethylenebis(chloroformate) can be used to crosslink polymers to form hydrogels or nanoparticles for controlled drug release. For instance, it has been utilized to synthesize biscarbamate cross-linked polyethylenimine (PEI) derivatives.[2] These crosslinked PEI variants exhibit lower cytotoxicity and high efficiency for gene delivery, making them promising non-viral vectors for gene therapy.
Caption: Application of ethylenebis(chloroformate) in drug delivery.
Linker in Bioconjugation
The reactivity of ethylenebis(chloroformate) with amines and other nucleophiles allows for its use as a short, flexible linker in bioconjugation. It can be used to connect a drug molecule to a targeting moiety, such as an antibody, to create antibody-drug conjugates (ADCs). The resulting carbamate or carbonate linkages offer good stability in physiological conditions. While specific examples with ethylenebis(chloroformate) in clinically approved ADCs are not prominent, the underlying chemistry is a staple in the field of bioconjugation.
Monomer for Biomedical Polymers
Ethylenebis(chloroformate) can serve as a monomer in the synthesis of polyurethanes and polycarbonates.[6] By reacting it with diols or diamines, polymers with tailored properties for biomedical applications can be produced. These polymers can be designed to be biodegradable and biocompatible, making them suitable for use in medical devices, tissue engineering scaffolds, and drug delivery systems.[2][7]
Safety Information
Ethylenebis(chloroformate) is a corrosive and acutely toxic substance. It should be handled with appropriate personal protective equipment (PPE), including gloves, goggles, and a face shield, in a well-ventilated fume hood. It is harmful if swallowed and causes severe skin burns and eye damage.[2]
This technical guide provides a foundational understanding of ethylenebis(chloroformate). Researchers are encouraged to consult the cited literature and safety data sheets for more detailed information and specific experimental conditions.
References
- 1. Ethylenebis(chloroformate) 98 124-05-0 [sigmaaldrich.com]
- 2. Biobased polyurethanes for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. TRIETHYLENE GLYCOL BIS(CHLOROFORMATE)(17134-17-7) 1H NMR spectrum [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. daneshjoos.farafile.ir [daneshjoos.farafile.ir]
- 7. Designed Polyurethanes for Potential Biomedical and Pharmaceutical Applications: Novel Synthetic Strategy for Preparing Sucrose Containing Biocompatible and Biodegradable Polyurethane Networks - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of Ethylenebis(chloroformate)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Ethylenebis(chloroformate) (CAS No. 124-05-0), a valuable bifunctional reagent in organic synthesis. The document details the underlying chemical principles, experimental protocols derived from established methodologies for chloroformate synthesis, and purification techniques.
Introduction
Ethylenebis(chloroformate), with the chemical formula C₄H₄Cl₂O₄, is a derivative of ethylene glycol and phosgene.[1] Its two chloroformate groups make it a versatile cross-linking agent and a key building block in the synthesis of various organic compounds, including carbonates and carbamates. This guide outlines the primary synthetic route from ethylene glycol and a phosgene source, followed by a detailed purification protocol.
Synthesis of Ethylenebis(chloroformate)
The synthesis of ethylenebis(chloroformate) involves the reaction of ethylene glycol with a phosgenating agent. While phosgene gas is the traditional reagent, safer solid alternatives like triphosgene are often preferred in a laboratory setting.[2]
Reaction using Phosgene
The reaction of a diol, such as ethylene glycol, with excess phosgene is a well-established method for the preparation of bis(chloroformates).[3][4] The general reaction is as follows:
HOCH₂CH₂OH + 2 COCl₂ → ClCOOCH₂CH₂OOCCl + 2 HCl
A key aspect of this reaction is the use of an excess of phosgene, which also serves to control the reaction temperature through its reflux.[3]
Reaction using Triphosgene (A Safer Alternative)
Triphosgene (bis(trichloromethyl) carbonate) serves as a solid, safer substitute for phosgene gas.[2] In the presence of a tertiary amine or another suitable catalyst, it decomposes in situ to generate phosgene.[5] The reaction with ethylene glycol proceeds as follows:
3 HOCH₂CH₂OH + (Cl₃CO)₂CO → 3 ClCOOCH₂CH₂OOCCl + 6 HCl
This method avoids the handling of highly toxic phosgene gas and is often employed in laboratory-scale syntheses.[6]
Experimental Protocol (Adapted from General Chloroformate Synthesis)
The following protocol is a generalized procedure based on established methods for the synthesis of chloroformates from alcohols and phosgene.[3][7]
Materials and Equipment:
-
Jacketed glass reactor with a mechanical stirrer, dropping funnel, and a reflux condenser cooled with a cryogen (e.g., dry ice/acetone slush).
-
Gas inlet tube for phosgene.
-
Scrubbing system for excess phosgene and HCl (e.g., sodium hydroxide solution).
-
Ethylene glycol (anhydrous).
-
Phosgene (or triphosgene and a suitable base like pyridine or sodium carbonate).[6]
-
Inert solvent (e.g., toluene, if using triphosgene).[6]
Procedure:
-
Reactor Setup: The reactor is charged with a solution of phosgene or a solution of triphosgene in an inert solvent.[3][6] The system is flushed with an inert gas (e.g., nitrogen).
-
Cooling: The reactor is cooled to a low temperature, typically below 10°C, using a circulating cooling bath.[7]
-
Addition of Ethylene Glycol: A solution of anhydrous ethylene glycol in the same inert solvent (if used) is added dropwise to the stirred phosgene solution. The addition rate is controlled to maintain the reaction temperature. For the reaction with phosgene, the temperature can be controlled by the reflux of excess phosgene, typically maintaining a temperature between 15 and 30°C.[3]
-
Reaction: After the addition is complete, the reaction mixture is stirred at the controlled temperature for a period to ensure complete reaction.
-
Degassing: Excess phosgene and dissolved HCl are removed. This can be achieved by bubbling a dry, inert gas (e.g., nitrogen or air) through the reaction mixture or by evacuation at a reduced pressure while gently warming the mixture.[3][8]
Purification of Ethylenebis(chloroformate)
The crude product is purified by vacuum distillation to obtain high-purity Ethylenebis(chloroformate).
Pre-distillation Work-up
In some cases, particularly when using industrial-grade phosgene which may contain metal impurities, a pre-distillation wash can be beneficial. The crude product can be washed with ice-cold water to remove any remaining HCl.[3]
Vacuum Distillation
Equipment:
-
Distillation apparatus suitable for vacuum operation, including a round-bottom flask, a short-path distillation head, a condenser, and receiving flasks.
-
Vacuum pump with a cold trap.
-
Heating mantle with a stirrer.
Procedure:
-
The crude, degassed Ethylenebis(chloroformate) is transferred to the distillation flask.
-
The system is evacuated to a pressure of approximately 0.3 mmHg.
-
The flask is gently heated. The fraction boiling at 53-55°C is collected as the purified product.[1]
Data Presentation
Table 1: Physical and Chemical Properties of Ethylenebis(chloroformate)
| Property | Value |
| CAS Number | 124-05-0 |
| Molecular Formula | C₄H₄Cl₂O₄ |
| Molecular Weight | 186.98 g/mol |
| Boiling Point | 53-55 °C at 0.3 mmHg |
| Purity (Typical) | 98% |
Table 2: Typical Reaction Parameters for Chloroformate Synthesis
| Parameter | Phosgene Method | Triphosgene Method |
| Phosgenating Agent | Phosgene (gas or liquid) | Triphosgene (solid) |
| Stoichiometry | Excess phosgene | ~1/3 equivalent of triphosgene per mole of alcohol |
| Temperature | 15-30 °C (controlled by phosgene reflux)[3] | 0 °C to room temperature[6] |
| Solvent | Often neat, or in the chloroformate product itself[3] | Inert solvent (e.g., toluene)[6] |
| Base/Catalyst | Not typically required | Tertiary amine (e.g., pyridine) or Na₂CO₃[5][6] |
| Yield (General) | High (e.g., >90% for similar compounds)[3][8] | High (e.g., >90% for similar compounds)[6] |
Mandatory Visualizations
Caption: Synthesis pathway of Ethylenebis(chloroformate).
Caption: Purification workflow for Ethylenebis(chloroformate).
References
- 1. 亚乙基二氯甲酸酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Triphosgene - Wikipedia [en.wikipedia.org]
- 3. US2476637A - Method of preparing chloroformates - Google Patents [patents.google.com]
- 4. Phosgene - Wikipedia [en.wikipedia.org]
- 5. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US6919471B2 - Process for preparing alkyl/aryl chloroformates - Google Patents [patents.google.com]
- 7. prepchem.com [prepchem.com]
- 8. US3966786A - Method for producing chloroformates - Google Patents [patents.google.com]
An In-Depth Technical Guide to Ethylenebis(chloroformate) (CAS 124-05-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethylenebis(chloroformate), with the CAS number 124-05-0, is a highly reactive bifunctional organic compound. Its structure, featuring two chloroformate groups, makes it a versatile reagent in organic synthesis, particularly in polymerization and crosslinking reactions. This technical guide provides a comprehensive overview of its chemical and physical properties, safety and handling procedures, synthesis, and key applications in research and development. Detailed experimental protocols and reaction workflows are presented to facilitate its practical use in the laboratory.
Chemical and Physical Properties
Ethylenebis(chloroformate) is a colorless liquid with the chemical formula C₄H₄Cl₂O₄.[1] A summary of its key physical and chemical properties is provided in the table below.
| Property | Value | Reference(s) |
| CAS Number | 124-05-0 | [1][2] |
| Molecular Formula | C₄H₄Cl₂O₄ | [1][2] |
| Linear Formula | ClCO₂CH₂CH₂O₂CCl | [1][3] |
| Molecular Weight | 186.98 g/mol | [1][2] |
| Boiling Point | 53-55 °C at 0.3 mmHg | [1] |
| Density | 1.436 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.436 | [1] |
| Flash Point | > 110 °C (> 230 °F) - closed cup | [1] |
| Synonyms | 2-carbonochloridoyloxyethyl carbonochloridate, Ethylene glycol bis(chloroformate) | [2] |
Safety and Handling
Ethylenebis(chloroformate) is classified as a hazardous substance and requires careful handling in a well-ventilated fume hood.
Hazard Classifications:
Signal Word: Danger[1]
Hazard Statements:
Precautionary Statements:
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[1]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]
-
P303 + P361 + P353: IF ON SKIN (or hair): Remove/ Take off immediately all contaminated clothing. Rinse skin with water/ shower.[1]
-
P304 + P340 + P310: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor.[1]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Faceshields and goggles.[3]
-
Hand Protection: Compatible chemical-resistant gloves.[3]
-
Respiratory Protection: Type ABEK (EN14387) respirator filter or equivalent.[3]
-
Skin and Body Protection: Chemical-resistant apron and other protective clothing.
Synthesis
The synthesis of chloroformates is typically achieved through the reaction of an alcohol with phosgene or a phosgene equivalent. For Ethylenebis(chloroformate), the precursor is ethylene glycol.
Experimental Protocol: General Synthesis of Chloroformates
-
Reaction Setup: A stirred solution of BTC in a suitable solvent (e.g., dichloromethane) is cooled to 0 °C in a three-necked flask equipped with a dropping funnel and a nitrogen inlet.
-
Addition of Alcohol: Ethylene glycol (in a stoichiometric amount) is added dropwise to the cooled BTC solution.
-
Addition of Base: A solution of a base, such as pyridine, in the solvent is then added dropwise while maintaining the temperature between 0-5 °C.
-
Reaction: The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours.
-
Workup: The reaction mixture is washed with water to remove the pyridinium hydrochloride salt. The organic layer is dried over an anhydrous salt (e.g., calcium chloride), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by vacuum distillation to yield the final Ethylenebis(chloroformate).
Applications in Synthesis
The bifunctional nature of Ethylenebis(chloroformate) makes it a valuable building block for the synthesis of various polymers and heterocyclic compounds. Its primary utility lies in its ability to react with nucleophiles, such as amines and alcohols, at both ends of the molecule.
Polyurethane Synthesis
Ethylenebis(chloroformate) can be used as a phosgene-free route to synthesize non-isocyanate polyurethanes (NIPUs).[4][5] This is achieved through a polycondensation reaction with diamines.
Experimental Protocol: Polyurethane Synthesis
A general procedure for the synthesis of polyurethanes from a bis-chloroformate and a diamine involves an aqueous system.[6]
-
Reaction Setup: A solution of the bis-chloroformate, such as Ethylenebis(chloroformate), is prepared in a water-immiscible organic solvent.
-
Addition of Diamine: An aqueous solution of a diamine is prepared, often with a basic scavenger to neutralize the HCl byproduct.
-
Interfacial Polymerization: The two solutions are combined and stirred vigorously to create a large interfacial area where the polymerization occurs. The reaction is typically carried out at a temperature below 50 °C.[6]
-
Isolation: The resulting polyurethane polymer precipitates and can be isolated by filtration, washed, and dried.
Synthesis of Bis-carbamates and Heterocyclic Compounds
Ethylenebis(chloroformate) readily reacts with primary and secondary amines to form bis-carbamates. This reaction can be utilized to synthesize symmetrical molecules or to act as a linker between two different molecules. Furthermore, by using diamines, it can be a precursor for the synthesis of various heterocyclic compounds, such as cyclic ureas.
Experimental Protocol: Synthesis of Bis-carbamates
A general procedure for the formation of carbamates from chloroformates and amines can be adapted.
-
Reaction Setup: The amine is dissolved in a suitable solvent, such as toluene, and cooled in an ice bath. A base, like pyridine or triethylamine, is added to act as an acid scavenger.
-
Addition of Chloroformate: Ethylenebis(chloroformate) is added dropwise to the cooled and stirred amine solution.
-
Reaction: The reaction mixture is stirred for a period, often overnight, allowing it to warm to room temperature.
-
Workup: Water is added to the mixture, and the product is either filtered if it precipitates or extracted into an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Crosslinking Agent
The two reactive chloroformate groups allow Ethylenebis(chloroformate) to act as a crosslinking agent for polymers containing nucleophilic functional groups, such as amines or hydroxyls. This crosslinking can improve the mechanical and thermal properties of the polymer. While specific protocols for Ethylenebis(chloroformate) as a crosslinking agent are not detailed in the provided search results, the general principle involves reacting it with a polymer that has available amine or hydroxyl side groups.
Conclusion
Ethylenebis(chloroformate) is a valuable and versatile reagent for chemical synthesis, particularly in the fields of polymer chemistry and drug development. Its ability to form stable linkages with nucleophiles makes it an important tool for creating complex molecules, including polyurethanes and various crosslinked materials. Due to its hazardous nature, strict adherence to safety protocols is essential when handling this compound. The experimental outlines provided in this guide serve as a foundation for researchers to develop specific procedures tailored to their synthetic needs.
References
- 1. ruccs.rutgers.edu [ruccs.rutgers.edu]
- 2. scbt.com [scbt.com]
- 3. Ethylenebis(chloroformate) 98 124-05-0 [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. US3254056A - Polyurethane elastomers from a polyether bis-chloroformate and a diamine - Google Patents [patents.google.com]
Physical properties of Ethylenebis(chloroformate) (boiling point, density)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the key physical properties of Ethylenebis(chloroformate) (CAS No. 124-05-0), a bifunctional reagent valuable in organic synthesis and the development of cross-linking agents. This document outlines its boiling point and density, details the standard experimental methodologies for their determination, and presents a logical workflow for its synthesis.
Core Physical Properties
The physical characteristics of Ethylenebis(chloroformate) are critical for its handling, reaction setup, and purification. The following table summarizes its key quantitative physical data.
| Physical Property | Value | Conditions |
| Boiling Point | 53-55 °C | at 0.3 mmHg[1][2] |
| 80-82 °C | at 29 Torr | |
| Density | 1.436 g/mL | at 25 °C[1] |
Experimental Protocols for Property Determination
The values presented are typically determined using standardized laboratory procedures. While the specific reports for Ethylenebis(chloroformate) do not detail the exact instrumentation used, the following experimental protocols describe the standard methods for ascertaining the boiling point under vacuum and the density of a liquid.
Determination of Boiling Point Under Reduced Pressure
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For compounds like Ethylenebis(chloroformate) that may decompose at higher temperatures, determining the boiling point at a reduced pressure (vacuum) is standard practice.
Methodology: Vacuum Distillation
-
Apparatus Setup: A distillation apparatus is assembled, consisting of a round-bottom flask (containing the Ethylenebis(chloroformate) and boiling chips), a distillation head with a port for a thermometer, a condenser, and a receiving flask. The entire system is connected to a vacuum pump via a vacuum trap and a manometer to monitor the pressure.
-
Sample Preparation: A small sample of Ethylenebis(chloroformate) is placed into the round-bottom flask.
-
Evacuation: The system is carefully evacuated to the desired pressure (e.g., 0.3 mmHg), which is monitored using the manometer.
-
Heating: The flask is gently heated using a heating mantle. The liquid will begin to boil when its vapor pressure equals the pressure of the system.
-
Temperature Reading: The thermometer is positioned so that its bulb is just below the side arm leading to the condenser. This ensures that the temperature of the vapor that is in thermal equilibrium with the distilling liquid is measured.
-
Data Recording: The temperature at which a steady condensation of the liquid is observed in the condenser is recorded as the boiling point at that specific pressure. The relationship between pressure and boiling point can be approximated by the Clausius-Clapeyron equation.
Determination of Density
The density of a substance is its mass per unit volume. For liquids, this is a fundamental property that can indicate purity.
Methodology: Pycnometry
-
Apparatus: A pycnometer, a glass flask with a precisely known volume, is used for this measurement. A high-precision analytical balance is also required.
-
Calibration: The empty pycnometer is thoroughly cleaned, dried, and its mass is accurately measured on the analytical balance.
-
Sample Filling: The pycnometer is filled with Ethylenebis(chloroformate). Care is taken to avoid air bubbles. A ground-glass stopper with a capillary tube allows excess liquid to be expelled, ensuring the flask is filled to its exact calibrated volume.
-
Thermostatting: The filled pycnometer is placed in a thermostat-controlled water bath to bring it to a specific temperature (e.g., 25 °C), as density is temperature-dependent.
-
Final Weighing: The pycnometer is removed from the bath, carefully dried on the outside, and its total mass is measured.
-
Calculation: The mass of the Ethylenebis(chloroformate) is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.
Logical Workflow: Synthesis of Ethylenebis(chloroformate)
Ethylenebis(chloroformate) is synthesized through the reaction of ethylene glycol with an excess of phosgene. The following diagram illustrates the logical workflow for this chemical transformation, highlighting the key reactants, reaction conditions, and purification steps.
Caption: Logical workflow for the synthesis of Ethylenebis(chloroformate).
References
An In-depth Technical Guide to the Reactivity of Ethylenebis(chloroformate) with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of ethylenebis(chloroformate) with primary amines. This reaction is a cornerstone of various synthetic pathways, particularly in the formation of carbamates and the synthesis of polyurethanes. This document details the reaction mechanisms, presents experimental protocols, and offers visualizations to facilitate a deeper understanding of the process.
Core Reaction Principles
Ethylenebis(chloroformate) is a bifunctional electrophile, featuring two chloroformate groups. The carbon atom in a chloroformate group is highly electrophilic due to the electron-withdrawing effects of the adjacent oxygen and chlorine atoms. Primary amines, possessing a lone pair of electrons on the nitrogen atom, act as potent nucleophiles.
The fundamental reaction between ethylenebis(chloroformate) and a primary amine is a nucleophilic acyl substitution, analogous to the Schotten-Baumann reaction.[1][2][3][4] The primary amine attacks the electrophilic carbonyl carbon of the chloroformate, leading to the displacement of the chloride ion and the formation of a stable carbamate linkage. Due to the bifunctional nature of ethylenebis(chloroformate), the reaction can proceed at both ends of the molecule.
When a primary monoamine is used in a stoichiometric ratio of at least 2:1 (amine:ethylenebis(chloroformate)), the primary product is a bis-carbamate. If a primary diamine is used, a step-growth polymerization occurs, resulting in the formation of a polyurethane.[3]
Reaction with Primary Monoamines
The reaction with a primary monoamine, such as butylamine, results in the formation of a discrete bis-carbamate molecule, in this case, ethane-1,2-diyl bis(butylcarbamate). The reaction requires two equivalents of the amine per equivalent of ethylenebis(chloroformate); one equivalent acts as the nucleophile, and the second neutralizes the hydrochloric acid byproduct. Alternatively, an external base like pyridine or sodium hydroxide can be used as an acid scavenger.[1][5]
Reaction with Primary Diamines: Polyurethane Formation
When ethylenebis(chloroformate) is reacted with a primary diamine, for instance, 1,6-hexanediamine, a polymerization reaction is initiated. Each monomer possesses two reactive sites, enabling the formation of long polymer chains through the repetitive formation of carbamate linkages. This process is a classic example of step-growth polymerization, leading to the synthesis of polyurethanes.[3]
Quantitative Data Summary
The following table summarizes the key reactants and expected products for the reactions of ethylenebis(chloroformate) with a representative primary monoamine and diamine.
| Reactant 1 | Reactant 2 | Product | Product Type |
| Ethylenebis(chloroformate) | Butylamine | Ethane-1,2-diyl bis(butylcarbamate) | Bis-carbamate |
| Ethylenebis(chloroformate) | 1,6-Hexamethylenediamine | Poly(hexamethylene ethylenebis(carbamate)) | Polyurethane |
Experimental Protocols
The following are representative experimental protocols for the synthesis of a bis-carbamate and a polyurethane. These are based on general procedures for reactions of chloroformates with amines and should be adapted and optimized for specific research purposes.
Synthesis of Ethane-1,2-diyl bis(butylcarbamate)
Materials:
-
Ethylenebis(chloroformate) (1.0 eq)
-
Butylamine (2.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate, saturated aqueous solution
-
Magnesium sulfate, anhydrous
-
Stir plate and stir bar
-
Round-bottom flask
-
Addition funnel
-
Separatory funnel
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve ethylenebis(chloroformate) (1.0 eq) in anhydrous dichloromethane (e.g., 10 mL per gram of chloroformate).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate beaker, dissolve butylamine (2.2 eq) in anhydrous dichloromethane.
-
Transfer the butylamine solution to an addition funnel and add it dropwise to the stirred solution of ethylenebis(chloroformate) over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Transfer the reaction mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to remove the butylamine hydrochloride salt and any unreacted starting material.
-
Wash the organic layer with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.
-
The crude product, ethane-1,2-diyl bis(butylcarbamate), can be purified by recrystallization or column chromatography.
Synthesis of Poly(hexamethylene ethylenebis(carbamate))
Materials:
-
Ethylenebis(chloroformate) (1.0 eq)
-
1,6-Hexamethylenediamine (1.0 eq)
-
Sodium hydroxide (2.0 eq)
-
Dichloromethane (DCM)
-
Water
-
Stir plate and stir bar
-
Beaker
Procedure:
-
Prepare a solution of 1,6-hexamethylenediamine (1.0 eq) and sodium hydroxide (2.0 eq) in water (e.g., 50 mL).
-
Prepare a solution of ethylenebis(chloroformate) (1.0 eq) in dichloromethane (e.g., 50 mL).
-
In a beaker with vigorous stirring, add the dichloromethane solution of ethylenebis(chloroformate) to the aqueous solution of the diamine and sodium hydroxide.
-
A polymer will precipitate at the interface of the two layers.
-
Continue stirring vigorously for 10-15 minutes.
-
Collect the polymer by filtration, wash thoroughly with water to remove any salts, and then with a solvent like acetone to remove unreacted monomers and oligomers.
-
Dry the resulting polyurethane polymer in a vacuum oven at a low temperature.
Visualizations
Reaction Mechanism
Caption: Nucleophilic attack of a primary amine on ethylenebis(chloroformate).
Experimental Workflow for Bis-carbamate Synthesis
References
- 1. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 2. About: Schotten–Baumann reaction [dbpedia.org]
- 3. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]
- 4. Schotten-Baumann Reaction [organic-chemistry.org]
- 5. Schotten-Baumann Reaction (Chapter 103) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Spectroscopic Characterization of Ethylenebis(chloroformate): A Technical Overview
Introduction
Ethylenebis(chloroformate), with the linear formula ClCO₂CH₂CH₂O₂CCl, is a chemical intermediate used in various synthetic applications. A thorough understanding of its spectroscopic properties is essential for researchers and professionals in chemical synthesis and drug development for reaction monitoring, quality control, and structural confirmation. This technical guide provides a summary of the expected spectroscopic data for ethylenebis(chloroformate), including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to a lack of directly published experimental spectra for this specific compound, the data presented herein is predicted based on the analysis of its constituent functional groups and data from analogous structures.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for ethylenebis(chloroformate). These predictions are derived from known spectral data for ethylene glycol, various alkyl chloroformates, and general principles of spectroscopy.
¹H NMR (Proton NMR) Data
The proton NMR spectrum of ethylenebis(chloroformate) is expected to be simple due to the molecule's symmetry.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 4.5 | Singlet | 4H | -CH₂- |
Prediction Justification: The ethylene glycol protons in the parent molecule typically appear around 3.7 ppm. The presence of the electron-withdrawing chloroformate group (-O(C=O)Cl) will deshield the adjacent methylene protons, shifting their resonance downfield. A shift to approximately 4.5 ppm is a reasonable estimate. Due to the symmetrical nature of the molecule, all four protons of the ethylene bridge are chemically equivalent, resulting in a single peak (a singlet).
¹³C NMR (Carbon NMR) Data
The ¹³C NMR spectrum is also expected to show two distinct signals corresponding to the two unique carbon environments.
| Chemical Shift (δ) ppm | Assignment |
| ~ 68 | -CH₂- |
| ~ 150 | C=O |
Prediction Justification: The methylene carbons (-CH₂-) of ethylene glycol are typically found around 63 ppm. The attachment of the chloroformate group will cause a downfield shift, likely to the 65-70 ppm range. The carbonyl carbon of the chloroformate group is expected to be significantly deshielded and appear in the range of 149-155 ppm, which is characteristic for this functional group.
IR (Infrared) Spectroscopy Data
The infrared spectrum will be dominated by the strong absorption of the carbonyl group.
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~ 1775 | Strong | C=O stretch (chloroformate) |
| ~ 1160 | Strong | C-O stretch |
| ~ 700 | Strong | C-Cl stretch |
Prediction Justification: Chloroformates are known to have a strong carbonyl (C=O) stretching vibration at a relatively high frequency, typically around 1775 cm⁻¹. Strong C-O stretching bands are also characteristic and are expected around 1160 cm⁻¹. The carbon-chlorine (C-Cl) bond will also show a strong absorption, typically in the 600-800 cm⁻¹ region.
Mass Spectrometry (MS) Data
The mass spectrum of ethylenebis(chloroformate) is predicted to show specific fragmentation patterns characteristic of chloroformates. The molecular weight of ethylenebis(chloroformate) is 186.98 g/mol .
| m/z | Predicted Fragment |
| 186/188/190 | [M]⁺ (Molecular ion peak with isotopic pattern for two chlorines) |
| 123/125 | [M - COCl]⁺ |
| 93 | [M - ClCO₂]⁺ |
| 63 | [COCl]⁺ |
Prediction Justification: The molecular ion peak should be observable, and due to the presence of two chlorine atoms, it will exhibit a characteristic isotopic pattern (M, M+2, M+4). A common fragmentation pathway for chloroformates is the loss of the ethoxycarbonyl radical (-CO₂R) or the acyl group (-COCl).[1] Therefore, fragments corresponding to the loss of a COCl group are expected. The COCl⁺ fragment itself is also a likely observation.
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of ethylenebis(chloroformate) in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, chloroform-d) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a Nuclear Magnetic Resonance (NMR) spectrometer, for instance, a 300 or 400 MHz instrument.
-
¹H NMR Acquisition:
-
Tune and shim the probe for the specific sample.
-
Acquire a ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Use a standard pulse sequence with a relaxation delay of 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a ¹³C spectrum using a proton-decoupled pulse sequence.
-
A greater number of scans will be required compared to ¹H NMR (typically several hundred to thousands) due to the low natural abundance of ¹³C.
-
A relaxation delay of 2-5 seconds is generally sufficient.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and referencing it to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: As a liquid, the easiest method is to use Attenuated Total Reflectance (ATR). Place a small drop of the neat liquid sample directly onto the ATR crystal. Alternatively, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the clean ATR crystal or empty salt plates.
-
Record the sample spectrum over the desired range (typically 4000-400 cm⁻¹).
-
The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.
-
Mass Spectrometry (MS)
-
Sample Introduction and Ionization:
-
For a volatile liquid, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. The sample is injected into a gas chromatograph for separation before entering the mass spectrometer.
-
Electron Ionization (EI) is a common ionization method that will induce fragmentation, providing structural information.
-
-
Instrumentation: A mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer, coupled with a GC system.
-
Data Acquisition:
-
The instrument is set to scan over a specific mass-to-charge (m/z) range (e.g., m/z 10-300).
-
The data system records the abundance of each ion at each m/z value.
-
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and interpret the fragmentation pattern to confirm the structure of the compound.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like ethylenebis(chloroformate).
Caption: Workflow for Spectroscopic Analysis.
References
A Comprehensive Technical Guide to the Safe Handling of Ethylenebis(chloroformate) in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
Ethylenebis(chloroformate) is a reactive chemical intermediate valuable in various synthetic applications, including the development of novel pharmaceuticals. However, its utility is matched by its significant hazardous properties, necessitating stringent safety protocols to mitigate risks to laboratory personnel. This technical guide provides an in-depth overview of the essential safety precautions, handling procedures, and emergency responses required when working with Ethylenebis(chloroformate).
Core Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of Ethylenebis(chloroformate) is fundamental to its safe handling. This data, summarized in the table below, informs proper storage, handling, and emergency response procedures.
| Property | Value | Source |
| CAS Number | 124-05-0 | [1][2] |
| Molecular Formula | C4H4Cl2O4 | [1] |
| Molecular Weight | 186.98 g/mol | [1][2] |
| Boiling Point | 53-55 °C at 0.3 mmHg | |
| Density | 1.436 g/mL at 25 °C | |
| Flash Point | > 110 °C (> 230 °F) - closed cup | [3] |
| Refractive Index | n20/D 1.436 | |
| Storage Temperature | 2-8°C | [2] |
Hazard Identification and Risk Assessment
Ethylenebis(chloroformate) is classified as a hazardous substance with the following primary concerns:
-
Acute Toxicity (Oral): Harmful if swallowed.[2]
-
Skin Corrosion/Irritation: Causes severe skin burns.[2]
-
Eye Damage/Irritation: Causes serious eye damage.[2]
-
Reactivity: Reacts with water, which can produce corrosive and/or toxic gases.[3] It may also form explosive peroxides.[3]
-
Hazardous Decomposition Products: Thermal decomposition can lead to the release of toxic and corrosive gases and vapors, including carbon oxides and phosgene.[3]
Due to these hazards, a comprehensive risk assessment must be conducted before any experiment involving Ethylenebis(chloroformate). This assessment should identify potential exposure scenarios and establish control measures to minimize risk.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling Ethylenebis(chloroformate). The minimum required PPE includes:
-
Eye and Face Protection: Tightly fitting safety goggles or a full-face shield.[4]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber. Gloves must be inspected before use and disposed of properly after handling the chemical.[4]
-
Skin and Body Protection: A lab coat or chemical-resistant apron, long pants, and closed-toe shoes are required. For larger quantities or in situations with a higher risk of splashing, chemical-resistant coveralls may be necessary.[3]
-
Respiratory Protection: All work with Ethylenebis(chloroformate) should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[5] In cases where engineering controls are not sufficient, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[3]
Safe Handling and Storage Procedures
Adherence to strict handling and storage protocols is critical for preventing accidents and ensuring the integrity of the chemical.
Handling:
-
All manipulations of Ethylenebis(chloroformate) must be performed within a certified chemical fume hood.[5]
-
Avoid contact with skin, eyes, and clothing.[4]
-
Ensure adequate ventilation at all times.[4]
-
Keep away from sources of ignition as thermal decomposition can produce hazardous gases.[3][4]
-
Use only non-sparking tools and explosion-proof equipment where necessary.[5][6]
-
Grounding and bonding of containers and receiving equipment should be implemented to prevent static discharge.[5]
-
Wash hands thoroughly after handling.[4]
Storage:
-
Store in a cool, dry, and well-ventilated area.[3] The recommended storage temperature is between 2-8°C.[2]
-
Keep containers tightly closed to prevent exposure to moisture.[3]
-
Store away from incompatible materials such as bases, water, alcohols, and amines.[3][5]
-
Protect from direct sunlight.[3]
-
Due to the potential for peroxide formation, containers should be dated upon receipt and opening.
Emergency Procedures
In the event of an emergency, prompt and appropriate action is crucial.
Spills and Leaks:
-
Evacuate: Immediately evacuate the area and alert nearby personnel.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For small spills, contain the material with an inert absorbent, such as sand or vermiculite. Do not use combustible materials like sawdust.
-
Neutralize: For larger spills, it may be necessary to neutralize with a cold alkaline solution.[7]
-
Collect: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[4]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
First Aid:
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3][8]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with large amounts of water for at least 15 minutes. Seek immediate medical attention.[4][8]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][4]
Fire Fighting:
-
Suitable Extinguishing Media: Use carbon dioxide, dry chemical powder, or alcohol-resistant foam.[4]
-
Unsuitable Extinguishing Media: Do NOT use water, as it reacts with Ethylenebis(chloroformate) to produce toxic and corrosive gases.[3]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]
Hypothetical Experimental Protocol: Synthesis of a Bis-Carbamate
This protocol describes a representative synthesis using Ethylenebis(chloroformate) and is intended to illustrate the integration of safety procedures into the experimental workflow. A thorough, experiment-specific risk assessment must be conducted before proceeding with any laboratory work.
Objective: To synthesize a bis-carbamate by reacting Ethylenebis(chloroformate) with a primary amine.
Materials:
-
Ethylenebis(chloroformate)
-
Primary amine (e.g., benzylamine)
-
Anhydrous aprotic solvent (e.g., dichloromethane)
-
Tertiary amine base (e.g., triethylamine)
-
Nitrogen gas supply
-
Standard laboratory glassware (round-bottom flask, addition funnel, condenser)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Set up the reaction apparatus (oven-dried glassware) under an inert atmosphere (nitrogen).
-
Don all required PPE (safety goggles, lab coat, chemical-resistant gloves).
-
-
Reagent Preparation:
-
In the fume hood, dissolve the primary amine and triethylamine in anhydrous dichloromethane in the round-bottom flask.
-
Cool the solution in an ice bath.
-
-
Addition of Ethylenebis(chloroformate):
-
Carefully measure the required amount of Ethylenebis(chloroformate) in the fume hood.
-
Dilute the Ethylenebis(chloroformate) with anhydrous dichloromethane in the addition funnel.
-
Add the Ethylenebis(chloroformate) solution dropwise to the cooled amine solution with vigorous stirring. Maintain the temperature below 10°C.
-
-
Reaction:
-
Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for the predetermined reaction time.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by the slow addition of water or a dilute aqueous acid solution in the fume hood.
-
Perform the necessary extractions and washes.
-
Dry the organic layer and concentrate the solvent using a rotary evaporator with appropriate vapor trapping.
-
Purify the crude product by a suitable method (e.g., recrystallization, column chromatography).
-
-
Waste Disposal:
-
All liquid and solid waste containing Ethylenebis(chloroformate) or its byproducts must be disposed of in appropriately labeled hazardous waste containers.
-
Visual Workflow Guides
The following diagrams illustrate key workflows for the safe handling of Ethylenebis(chloroformate).
Caption: Safe Handling Workflow for Ethylenebis(chloroformate).
Caption: Emergency Response Workflow for Spills or Exposures.
References
- 1. scbt.com [scbt.com]
- 2. Ethylenebis(chloroformate) 98 124-05-0 [sigmaaldrich.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. vandemark.com [vandemark.com]
- 8. Ethylenebis (chloroformate) - High purity | EN [georganics.sk]
An In-depth Technical Guide on the Thermal Stability and Decomposition of Ethylenebis(chloroformate)
For Researchers, Scientists, and Drug Development Professionals
Physicochemical and Safety Data
All quantitative data for Ethylenebis(chloroformate) found in public databases and safety data sheets are summarized below. This information is critical for handling and for designing experiments.
| Property | Value | Reference(s) |
| Chemical Formula | C₄H₄Cl₂O₄ | [1] |
| Molecular Weight | 186.98 g/mol | [1] |
| Appearance | Liquid | [1] |
| Boiling Point | 53-55 °C at 0.3 mmHg | [1] |
| Density | 1.436 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.436 | [1] |
| Flash Point | > 110 °C (> 230 °F) - closed cup | [1] |
| Storage Temperature | 2-8°C | [1] |
| Hazard Classifications | Acute Toxicity, Oral (Category 4); Skin Corrosion (Category 1B) | [1] |
Thermal Stability and Expected Decomposition Profile
Ethylenebis(chloroformate) is expected to be thermally labile. Upon heating, chloroformate esters are known to undergo decomposition. Safety Data Sheets for Ethylenebis(chloroformate) indicate that thermal decomposition can produce toxic and corrosive gases.
Expected Decomposition Products: Based on the general reactivity of chloroformates and safety data, the primary hazardous decomposition products are anticipated to be:
-
Phosgene (COCl₂)
-
Carbon Oxides (CO, CO₂)
-
Hydrogen Chloride (HCl) (in the presence of moisture)
-
1,2-Dichloroethane
The decomposition of alkyl chloroformates can proceed via an intramolecular nucleophilic substitution, leading to the formation of an alkyl chloride and carbon dioxide. Applying this to the bifunctional nature of Ethylenebis(chloroformate), a likely decomposition pathway is the formation of 1,2-dichloroethane and two molecules of carbon dioxide.
Proposed Thermal Decomposition Pathway
The following diagram illustrates the proposed primary thermal decomposition pathway for Ethylenebis(chloroformate), proceeding through a concerted mechanism to yield stable end products.
Caption: Proposed thermal decomposition pathway of Ethylenebis(chloroformate).
Experimental Protocols for Thermal Analysis
To definitively determine the thermal stability and decomposition profile of Ethylenebis(chloroformate), a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) should be employed.
4.1. Thermogravimetric Analysis (TGA)
-
Objective: To determine the temperatures at which the compound loses mass, indicating decomposition or evaporation, and to quantify this mass loss.
-
Apparatus: A calibrated Thermogravimetric Analyzer.
-
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of Ethylenebis(chloroformate) into a standard TGA pan (e.g., alumina or platinum).
-
Atmosphere: Purge the TGA furnace with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
Temperature Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition range (e.g., 600 °C).
-
-
Data Analysis: Plot the sample mass (or mass percentage) as a function of temperature. The onset temperature of decomposition is identified as the point where significant mass loss begins. The derivative of this curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
-
4.2. Differential Scanning Calorimetry (DSC)
-
Objective: To measure the heat flow to or from the sample as a function of temperature, identifying endothermic (melting, boiling) and exothermic (decomposition) events.
-
Apparatus: A calibrated Differential Scanning Calorimeter.
-
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of Ethylenebis(chloroformate) into a hermetically sealed aluminum or stainless steel DSC pan. Sealing is crucial to contain any volatile decomposition products and prevent evaporation before decomposition.
-
Reference: An empty, hermetically sealed pan is used as a reference.
-
Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) within the DSC cell.
-
Temperature Program:
-
Equilibrate the sample at a starting temperature (e.g., 0 °C or lower).
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature that encompasses all expected thermal events.
-
-
Data Analysis: Plot the heat flow as a function of temperature. Endothermic peaks represent melting or boiling, while exothermic peaks indicate decomposition. The onset temperature and the peak maximum of the exotherm provide critical information about the decomposition process.
-
4.3. Analysis of Gaseous Decomposition Products
-
Objective: To identify the chemical nature of the gases evolved during decomposition.
-
Apparatus: A TGA instrument coupled to a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR).
-
Methodology:
-
Perform a TGA experiment as described in section 4.1.
-
The evolved gas from the TGA furnace is continuously transferred via a heated transfer line to the MS or FTIR spectrometer.
-
Spectra are collected throughout the TGA run, allowing for the identification of specific molecules (e.g., CO₂, phosgene, 1,2-dichloroethane) as they are released at different temperatures.
-
Standard Workflow for Thermal Stability Assessment
The logical workflow for assessing the thermal stability of a chemical like Ethylenebis(chloroformate) is depicted below. This process ensures a comprehensive understanding of the material's behavior under thermal stress.
Caption: A standard experimental workflow for thermal stability assessment.
Conclusion
While specific experimental TGA and DSC data for Ethylenebis(chloroformate) remains to be published, a comprehensive understanding of its potential thermal behavior can be derived from the chemistry of analogous chloroformate compounds. It is expected to decompose upon heating, releasing hazardous substances including phosgene and 1,2-dichloroethane. For any application involving heating, it is imperative that a thorough thermal analysis, following the protocols outlined in this guide, is conducted to establish safe operating limits and to understand the full decomposition profile.
References
An In-depth Technical Guide to Ethylenebis(chloroformate): Historical Development, Synthesis, and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethylenebis(chloroformate), a versatile reagent in organic synthesis. The document traces its historical development from the discovery of its precursors to modern synthetic methodologies. Detailed experimental protocols, quantitative data, and pathway visualizations are included to support researchers in its application.
Historical Development and Discovery
The history of Ethylenebis(chloroformate) is intrinsically linked to the discovery of its constituent components: phosgene and ethylene glycol.
-
1812: Discovery of Phosgene: The journey begins with the synthesis of phosgene (COCl₂) by the Cornish chemist John Davy. By exposing a mixture of carbon monoxide and chlorine to sunlight, he created the highly reactive compound that would become a cornerstone of industrial chemistry.[1][2][3]
-
1856: First Preparation of Ethylene Glycol: Charles-Adolphe Wurtz, a French chemist, is credited with the first preparation of ethylene glycol (HOCH₂CH₂OH). His work laid the foundation for the study of diols and their reactions.
-
Late 19th to Early 20th Century: The Emergence of Chloroformates: Following the discovery of phosgene, the late 19th and early 20th centuries saw a surge in the synthesis and investigation of chloroformate esters derived from various alcohols. While a definitive first synthesis of Ethylenebis(chloroformate) is not readily found in indexed literature, a 1933 patent reveals that the reaction of ethylene glycol with phosgene to produce carbonic acid esters was already an established, albeit challenging, method with known issues of unsatisfactory yields.[4] This strongly suggests that Ethylenebis(chloroformate) was likely synthesized and isolated as an intermediate or product during this period of exploration into phosgene chemistry with diols. The reaction would have been a logical extension of the work on simpler alcohol-derived chloroformates.
The logical progression from the discovery of the precursors to the investigation of their reaction products places the likely first synthesis of Ethylenebis(chloroformate) in the late 19th or early 20th century, within the broader context of the development of organic synthesis and the burgeoning chemical industry.
Chemical Properties and Data
Ethylenebis(chloroformate) is a colorless liquid with the chemical formula C₄H₄Cl₂O₄. Below is a summary of its key quantitative properties.
| Property | Value |
| Molecular Weight | 186.98 g/mol |
| CAS Number | 124-05-0 |
| Boiling Point | 53-55 °C at 0.3 mmHg |
| Density | 1.436 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.436 |
| Flash Point | > 110 °C (> 230 °F) - closed cup |
| Linear Formula | ClCO₂CH₂CH₂O₂CCl |
Synthesis of Ethylenebis(chloroformate)
The primary and historically significant method for synthesizing Ethylenebis(chloroformate) is the reaction of ethylene glycol with an excess of phosgene.
Reaction Pathway:
Caption: Synthesis of Ethylenebis(chloroformate) from Ethylene Glycol and Phosgene.
Experimental Protocol: Phosgenation of Ethylene Glycol
This protocol is a generalized representation based on established methods for the synthesis of chloroformates.
Materials:
-
Ethylene glycol
-
Phosgene (as a solution in an inert solvent like toluene, or as a gas)
-
An inert solvent (e.g., dichloromethane, toluene)
-
A tertiary amine base (e.g., pyridine, triethylamine) - optional, to scavenge HCl
Procedure:
-
In a well-ventilated fume hood, a solution of ethylene glycol in an inert solvent is prepared in a reaction vessel equipped with a stirrer, a dropping funnel, and a reflux condenser.
-
The reaction vessel is cooled in an ice bath to 0-5 °C.
-
A solution of phosgene in the same inert solvent is added dropwise to the ethylene glycol solution with vigorous stirring. The molar ratio of phosgene to ethylene glycol should be at least 2:1 to favor the formation of the bis(chloroformate).
-
If a base is used, it is typically co-added or added subsequently to neutralize the hydrogen chloride gas that is evolved.
-
After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for several hours to ensure the reaction goes to completion.
-
The reaction mixture is then washed with cold water and a dilute acid to remove any unreacted ethylene glycol and the amine hydrochloride salt.
-
The organic layer is separated, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure.
-
The crude Ethylenebis(chloroformate) is then purified by vacuum distillation.
Logical Workflow for Synthesis and Purification:
Caption: General workflow for the synthesis and purification of Ethylenebis(chloroformate).
Applications in Research and Drug Development
Ethylenebis(chloroformate) is a valuable bifunctional reagent in organic synthesis, primarily utilized for:
-
Cross-linking: Its two reactive chloroformate groups allow it to react with nucleophiles such as amines and alcohols to form stable carbamate and carbonate linkages, respectively. This is useful for cross-linking polymers and other macromolecules.
-
Derivatization: It can be used to derivatize diols and diamines in analytical chemistry and proteomics research.
-
Synthesis of Heterocycles: It serves as a building block for the synthesis of various heterocyclic compounds.
-
Protecting Group Chemistry: Although less common for this purpose, the resulting carbamates can act as protecting groups for amines.
Signaling Pathway Analogy: Reagent Reactivity
The reactivity of Ethylenebis(chloroformate) can be visualized as a signaling pathway where the molecule acts as a bifunctional signal that can be "received" by two nucleophilic "receptors."
Caption: Reactivity pathway of Ethylenebis(chloroformate) with nucleophiles.
This guide provides a foundational understanding of Ethylenebis(chloroformate) for professionals in research and drug development. The historical context, coupled with detailed technical data and protocols, aims to facilitate its effective and safe use in the laboratory.
References
- 1. ajrconline.org [ajrconline.org]
- 2. US2379250A - Preparation of carbonic acid esters - Google Patents [patents.google.com]
- 3. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides [mdpi.com]
- 4. US1907891A - Production of carbonic acid esters of the glycols - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for Ethylenebis(chloroformate) as a Protein Cross-linking Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylenebis(chloroformate) is a homobifunctional cross-linking agent that can be utilized in proteomics and protein chemistry to study protein-protein interactions, protein conformation, and to stabilize protein complexes.[1] Its structure features two chloroformate groups separated by a short ethylene spacer. While specific literature detailing the use of Ethylenebis(chloroformate) for protein cross-linking is limited, its reactivity is predicated on the reaction of chloroformates with nucleophilic functional groups on amino acid side chains. Based on the known reactivity of similar compounds, it is anticipated that Ethylenebis(chloroformate) primarily reacts with the primary amino groups of lysine residues.[2]
These application notes provide a generalized framework and protocols for the use of Ethylenebis(chloroformate) as a protein cross-linking agent. Researchers should note that optimal conditions for specific applications will require empirical determination.
Mechanism of Action
Ethylenebis(chloroformate) is an electrophilic reagent that reacts with nucleophilic groups present on the surface of proteins. The primary targets for acylation by chloroformates are the ε-amino groups of lysine residues and the α-amino groups at the N-termini of polypeptide chains. The reaction results in the formation of stable carbamate linkages. Due to its bifunctional nature, a single molecule of Ethylenebis(chloroformate) can react with two distinct amino groups, thus forming an intramolecular (within the same protein) or intermolecular (between different proteins) cross-link.
Reaction Scheme:
Applications
-
Probing Protein-Protein Interactions: Covalently linking interacting proteins to identify binding partners and map interaction interfaces.
-
Stabilizing Protein Complexes: Locking transient or weak interactions in place for subsequent analysis by techniques such as immunoprecipitation or mass spectrometry.
-
Conformational Analysis: Introducing distance constraints within a protein or protein complex to study its three-dimensional structure.
Data Presentation
| Parameter | Condition 1 | Condition 2 | Condition 3 | Notes |
| Protein Concentration (mg/mL) | The optimal concentration should be high enough for efficient cross-linking but low enough to avoid non-specific aggregation. | |||
| Cross-linker:Protein Molar Ratio | A titration is recommended to determine the optimal ratio that yields cross-linked products without excessive modification or protein precipitation. | |||
| Reaction Buffer | Amine-free buffers such as PBS (phosphate-buffered saline) or HEPES are recommended. | |||
| pH | The reaction is pH-dependent, with higher pH favoring the deprotonation of lysine amino groups, increasing their nucleophilicity. A range of pH 7.0-8.5 is a typical starting point. | |||
| Reaction Time (min) | Time-course experiments should be performed to determine the optimal incubation time. | |||
| Temperature (°C) | Reactions are typically carried out at room temperature or on ice to control the reaction rate. | |||
| Quenching Reagent | A primary amine-containing buffer like Tris or a simple amino acid like glycine is used to consume unreacted chloroformate groups. | |||
| % Cross-linking Efficiency | Can be estimated by SDS-PAGE and densitometry, comparing the intensity of the monomer band to the cross-linked species. |
Experimental Protocols
I. General Protein Cross-linking Protocol
This protocol provides a general workflow for cross-linking proteins in solution.
Caption: General workflow for protein cross-linking.
Materials:
-
Purified protein sample
-
Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), HEPES buffer)
-
Ethylenebis(chloroformate)
-
Anhydrous organic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine)
-
SDS-PAGE reagents and equipment
Procedure:
-
Sample Preparation:
-
Prepare the purified protein sample in an amine-free buffer at a concentration of 0.1-2.0 mg/mL.
-
Ensure the buffer pH is between 7.0 and 8.5 for optimal reaction with primary amines.
-
-
Cross-linker Preparation:
-
Immediately before use, prepare a stock solution of Ethylenebis(chloroformate) in an anhydrous organic solvent (e.g., DMF or DMSO). A 10-100 mM stock solution is a common starting point.
-
-
Cross-linking Reaction:
-
Add the Ethylenebis(chloroformate) stock solution to the protein sample to achieve the desired final molar excess of cross-linker to protein. It is recommended to perform a titration to determine the optimal ratio.
-
Incubate the reaction mixture at room temperature for 30-60 minutes, or on ice for 1-2 hours. The optimal time and temperature should be determined empirically.
-
-
Quenching:
-
Terminate the reaction by adding the quenching buffer to a final concentration of 20-50 mM.
-
Incubate for an additional 15 minutes at room temperature to ensure all unreacted cross-linker is consumed.
-
-
Analysis:
-
Analyze the reaction products by SDS-PAGE to visualize the formation of higher molecular weight cross-linked species.
-
For identification of cross-linked sites, the sample can be further processed for analysis by mass spectrometry.
-
II. Protocol for In-gel Digestion and Mass Spectrometry Analysis of Cross-linked Proteins
This protocol outlines the steps for identifying cross-linked peptides from a protein band excised from an SDS-PAGE gel.
References
Protocol for Derivatizing Amino Acids with Ethylenebis(chloroformate) for HPLC Analysis: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Analysis of amino acid composition is a critical aspect of research and development in the pharmaceutical and biotechnology industries. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of amino acids. However, most amino acids lack a chromophore or fluorophore, necessitating a derivatization step to enable sensitive detection by UV-Visible or fluorescence detectors.
Chloroformate reagents are a class of derivatizing agents that react with the primary and secondary amino groups of amino acids to form stable, highly fluorescent, or UV-active derivatives. This application note provides a generalized protocol for the derivatization of amino acids using a bifunctional chloroformate reagent, Ethylenebis(chloroformate), for subsequent HPLC analysis.
Important Note: Ethylenebis(chloroformate) is a bifunctional reagent, meaning it has two reactive chloroformate groups. This characteristic introduces the possibility of cross-linking between amino acid molecules. The following protocol is a generalized procedure adapted from methods for monofunctional chloroformate reagents like ethyl chloroformate (ECF) and 9-fluorenylmethyl chloroformate (FMOC-Cl). Significant optimization of reaction conditions, such as the molar ratio of reagent to analyte and reaction time, will be necessary to control the extent of derivatization and minimize undesirable cross-linking. Due to the limited availability of specific published methods for ethylenebis(chloroformate) in this application, this protocol should be considered a starting point for method development.
Principle of the Reaction
Ethylenebis(chloroformate) reacts with the nucleophilic amino group of amino acids in an alkaline environment. The reaction results in the formation of a stable carbamate derivative. The bifunctional nature of the reagent could potentially lead to the formation of a "bridged" derivative where two amino acid molecules are linked by the ethylenebis(carbamate) group, or intramolecular cyclization with amino acids containing a second amino group (e.g., lysine). Careful control of the reaction stoichiometry is crucial to favor the formation of the desired monomeric derivative.
Materials and Reagents
-
Ethylenebis(chloroformate)
-
Amino acid standards
-
Boric acid
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Methanol (MeOH), HPLC grade
-
Sample (e.g., protein hydrolysate, cell culture media)
-
Syringe filters (0.22 µm)
-
HPLC vials
Experimental Protocols
Sample Preparation
-
Protein Hydrolysis (if applicable): For protein samples, perform acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) to release individual amino acids. Subsequently, neutralize the hydrolysate.
-
Dilution: Dilute the sample containing amino acids to a suitable concentration with 0.1 M HCl. The optimal concentration will depend on the sensitivity of the HPLC detector.
Derivatization Procedure
-
Buffer Preparation: Prepare a 0.5 M borate buffer by dissolving boric acid in water and adjusting the pH to 9.5 with a concentrated NaOH solution.
-
Reagent Solution: Prepare a solution of Ethylenebis(chloroformate) in a water-miscible organic solvent like acetonitrile. The concentration should be optimized, but a starting point of 10-20 mM is suggested. Note: Prepare this solution fresh daily as chloroformates can hydrolyze in the presence of moisture.
-
Reaction:
-
In an HPLC vial, mix 100 µL of the amino acid sample (or standard) with 100 µL of the 0.5 M borate buffer (pH 9.5).
-
Add 200 µL of the Ethylenebis(chloroformate) solution. The molar excess of the derivatizing reagent should be carefully controlled and optimized to favor monomeric derivatization.
-
Vortex the mixture immediately for 30-60 seconds.
-
Allow the reaction to proceed at room temperature for 5-10 minutes.
-
-
Quenching the Reaction (Optional but Recommended): To stop the reaction and consume excess reagent, an amino-containing compound that does not interfere with the chromatogram, such as glycine or a primary amine solution, can be added.
-
Filtration: Filter the derivatized sample through a 0.22 µm syringe filter before injection into the HPLC system.
HPLC Analysis
-
HPLC System: A standard HPLC system with a UV or fluorescence detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.
-
Mobile Phase A: 20 mM phosphate buffer (pH 7.0) or another suitable aqueous buffer.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the more hydrophobic derivatized amino acids. An example gradient is:
-
0-5 min: 10% B
-
5-25 min: 10-60% B
-
25-30 min: 60-10% B
-
30-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40°C.
-
Detection:
-
UV Detection: The wavelength for detection will depend on the chromophoric properties of the ethylenebis(carbamate) derivative. A starting point would be to scan for the absorbance maximum of a derivatized standard.
-
Fluorescence Detection: If the derivative is fluorescent, determine the optimal excitation and emission wavelengths.
-
-
Injection Volume: 10-20 µL.
Data Presentation
| Amino Acid | Retention Time (min) | Limit of Detection (LOD) (µM) | Limit of Quantification (LOQ) (µM) | Linearity (R²) | Recovery (%) |
| Alanine | |||||
| Arginine | |||||
| Aspartic Acid | |||||
| Cysteine | |||||
| Glutamic Acid | |||||
| Glycine | |||||
| Histidine | |||||
| Isoleucine | |||||
| Leucine | |||||
| Lysine | |||||
| Methionine | |||||
| Phenylalanine | |||||
| Proline | |||||
| Serine | |||||
| Threonine | |||||
| Tryptophan | |||||
| Tyrosine | |||||
| Valine |
Visualizations
Derivatization Reaction
Caption: Chemical reaction of an amino acid with ethylenebis(chloroformate).
Experimental Workflow
Caption: Workflow for amino acid analysis using ethylenebis(chloroformate) derivatization.
Conclusion and Recommendations
This application note provides a foundational protocol for the derivatization of amino acids with ethylenebis(chloroformate) for HPLC analysis. Due to the bifunctional nature of the reagent and the limited specific literature, this protocol should be regarded as a starting point for method development. Key parameters to optimize include:
-
Molar ratio of Ethylenebis(chloroformate) to amino acids: This is critical to control the formation of monomeric versus cross-linked derivatives.
-
Reaction time and temperature: To ensure complete derivatization without degradation.
-
pH of the reaction buffer: To optimize the nucleophilicity of the amino groups.
-
HPLC gradient profile: To achieve optimal separation of all derivatized amino acids.
For routine and validated amino acid analysis, researchers may also consider well-established monofunctional chloroformate reagents such as 9-fluorenylmethyl chloroformate (FMOC-Cl) or ethyl chloroformate (ECF) , for which detailed protocols and extensive literature are available.
Application Notes and Protocols for the Synthesis of Polyurethanes and Polycarbonates Using Ethylenebis(chloroformate)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of polyurethanes and polycarbonates utilizing ethylenebis(chloroformate). It is intended to guide researchers, scientists, and professionals in drug development through the theoretical and practical aspects of these polymerization reactions.
Synthesis of Polyurethanes using Ethylenebis(chloroformate)
Application Note:
The synthesis of polyurethanes from ethylenebis(chloroformate) and diamines represents a non-isocyanate polyurethane (NIPU) approach.[1][2][3] This method circumvents the use of highly toxic isocyanates and their precursor, phosgene, aligning with the principles of green chemistry.[1] The reaction proceeds via a step-growth polycondensation mechanism where the chloroformate groups of ethylenebis(chloroformate) react with the amine groups of a diamine to form urethane linkages, releasing hydrochloric acid as a byproduct. The choice of diamine allows for the tailoring of the final polymer's properties. For instance, aromatic diamines can impart rigidity and enhance thermal stability.[1]
Experimental Protocol: Synthesis of Polyurethane from Ethylenebis(chloroformate) and 4,4'-Methylenedianiline
Materials:
-
Ethylenebis(chloroformate) (98%)
-
4,4'-Methylenedianiline (MDA)
-
Pyridine (or other suitable acid scavenger)
-
Anhydrous benzene (or other suitable solvent)
-
Methanol (for precipitation)
-
Nitrogen gas supply
-
Standard laboratory glassware (three-neck round-bottom flask, condenser, dropping funnel, magnetic stirrer)
Procedure:
-
Set up a dry three-neck round-bottom flask equipped with a condenser, a dropping funnel, a magnetic stirrer, and a nitrogen inlet.
-
Dissolve a specific molar amount of 4,4'-methylenedianiline and pyridine in anhydrous benzene inside the flask.
-
Begin stirring the solution under a nitrogen atmosphere at room temperature.
-
Dissolve an equimolar amount of ethylenebis(chloroformate) in anhydrous benzene and add it to the dropping funnel.
-
Add the ethylenebis(chloroformate) solution dropwise to the stirred diamine solution over a period of 30-60 minutes.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for several hours to ensure the completion of the polymerization.
-
Precipitate the resulting polyurethane by pouring the reaction mixture into a large volume of methanol with vigorous stirring.
-
Filter the precipitated polymer and wash it thoroughly with methanol to remove any unreacted monomers and byproducts.
-
Dry the purified polyurethane in a vacuum oven at a suitable temperature until a constant weight is achieved.
Data Presentation:
| Property | Representative Value |
| Glass Transition Temp (Tg) | 40 - 70 °C |
| Decomposition Temperature | > 250 °C |
| Inherent Viscosity | 0.5 - 1.5 dL/g |
Note: The actual values will depend on the specific reaction conditions and the purity of the reactants.
Visualization of Polyurethane Synthesis Pathway:
Caption: Polyurethane synthesis from ethylenebis(chloroformate) and a diamine.
Synthesis of Polycarbonates using Ethylenebis(chloroformate)
Application Note:
Ethylenebis(chloroformate) can be used in the synthesis of polycarbonates through reaction with diols, such as bisphenol A. A common method for this synthesis is interfacial polycondensation.[4] This technique involves a reaction at the interface of two immiscible liquids, typically an aqueous solution of the deprotonated diol (phenoxide) and an organic solution of the bis(chloroformate).[4][5] The use of a phase-transfer catalyst can enhance the reaction rate and polymer yield. This method avoids the direct handling of highly toxic phosgene gas, which is traditionally used in polycarbonate production.[5][6]
Experimental Protocol: Synthesis of Polycarbonate via Interfacial Polycondensation
Materials:
-
Ethylenebis(chloroformate) (98%)
-
Bisphenol A (BPA)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (or other suitable organic solvent)
-
Phase-transfer catalyst (e.g., a quaternary ammonium salt)
-
Deionized water
-
Methanol (for precipitation)
-
Standard laboratory glassware (beaker, high-speed stirrer/homogenizer)
Procedure:
-
Prepare an aqueous solution by dissolving bisphenol A and sodium hydroxide in deionized water to form the sodium salt of bisphenol A (phenoxide).
-
Prepare an organic solution by dissolving ethylenebis(chloroformate) in dichloromethane.
-
Combine the aqueous and organic solutions in a beaker.
-
Add the phase-transfer catalyst to the mixture.
-
Stir the two-phase system vigorously using a high-speed mechanical stirrer or homogenizer to create a large interfacial area and promote the reaction.
-
Continue the reaction for a specified period, typically 1-2 hours, while maintaining the temperature.
-
After the reaction is complete, stop the stirring and allow the two phases to separate.
-
Isolate the organic phase containing the polycarbonate.
-
Wash the organic phase several times with deionized water to remove any remaining reactants and byproducts.
-
Precipitate the polycarbonate by pouring the organic solution into a large volume of methanol.
-
Filter the precipitated polymer and dry it in a vacuum oven.
Data Presentation:
| Property | Representative Value |
| Number Average Mol. Weight (Mn) | 10,000 - 50,000 g/mol |
| Polydispersity Index (PDI) | 1.5 - 2.5 |
| Glass Transition Temp (Tg) | 140 - 160 °C |
Note: These values are representative and can vary based on the specific monomers and reaction conditions used.
Visualization of Polycarbonate Synthesis and Workflow:
Caption: Polycarbonate synthesis via interfacial polycondensation.
Caption: Experimental workflow for interfacial polycondensation.
Safety Information
Ethylenebis(chloroformate) is a hazardous chemical and should be handled with appropriate safety precautions. It is classified as acutely toxic if swallowed and causes severe skin burns and eye damage. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.
References
Application Notes and Protocols: Ethylenebis(chloroformate) in the Preparation of Materials for Affinity Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Affinity chromatography is a powerful technique for the selective purification of biomolecules, relying on the specific and reversible binding between a target molecule and a ligand immobilized on a chromatographic support. The activation of the support material is a critical step in the preparation of affinity media, as it introduces reactive groups for the covalent attachment of ligands. Ethylenebis(chloroformate) is a bifunctional reagent that can be employed for the activation of hydroxyl-containing chromatography supports, such as agarose or other polysaccharide-based matrices.
This document provides detailed application notes and protocols for the use of ethylenebis(chloroformate) in the preparation of affinity chromatography materials. The methodology is based on the established chemistry of chloroformate activation of hydroxyl-containing polymers.
Principle of Activation
The activation of a hydroxyl-containing support with ethylenebis(chloroformate) proceeds via the formation of a reactive carbonate ester. One of the chloroformate groups reacts with a hydroxyl group on the support matrix, forming a stable covalent bond and leaving the second chloroformate group available for subsequent reaction with a nucleophilic group (typically a primary amine) on the ligand to be immobilized. This two-step process allows for the efficient and stable coupling of ligands to the chromatography matrix.
Applications
The resulting affinity media can be used in a wide range of applications, including but not limited to:
-
Purification of antibodies: Immobilization of antigens or Protein A/G to capture specific antibodies from serum, ascites fluid, or cell culture supernatants.
-
Enzyme purification: Immobilization of substrates, inhibitors, or cofactors to purify specific enzymes.
-
Purification of recombinant proteins: Immobilization of affinity tags (e.g., glutathione for GST-tagged proteins) or specific binding partners.
-
Immunoprecipitation: Capturing antigen-antibody complexes from complex biological samples.
Experimental Protocols
Materials
-
Chromatography support (e.g., Agarose beads, Sepharose®, Trisacryl® GF-2000)
-
Ethylenebis(chloroformate)
-
Anhydrous acetone (or other suitable organic solvent like dioxane or THF)
-
4-Dimethylaminopyridine (DMAP)
-
Ligand containing a primary amine group
-
Coupling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)
-
Blocking solution (e.g., 1 M ethanolamine, pH 8.0)
-
Wash buffers (e.g., Phosphate Buffered Saline (PBS), high salt buffer, low pH buffer)
-
Glass sintered funnel
-
Reaction vessel
-
Shaker or rotator
Protocol 1: Activation of Agarose Beads with Ethylenebis(chloroformate)
This protocol describes the activation of a hydroxyl-containing chromatography support.
-
Support Preparation:
-
Wash 10 mL of settled agarose beads with 10 volumes of distilled water, followed by 10 volumes of acetone.
-
Remove the acetone by vacuum filtration using a sintered glass funnel to obtain a moist cake of the support.
-
-
Activation Reaction:
-
Immediately transfer the washed agarose beads to a reaction vessel.
-
Add 20 mL of anhydrous acetone.
-
In a separate tube, prepare a solution of 1 mL of ethylenebis(chloroformate) and 100 mg of 4-Dimethylaminopyridine (DMAP) in 10 mL of anhydrous acetone.
-
Add the ethylenebis(chloroformate)/DMAP solution to the agarose slurry.
-
Seal the reaction vessel and incubate for 1-2 hours at room temperature with gentle shaking.
-
-
Washing the Activated Support:
-
After the reaction, transfer the beads to a sintered glass funnel and wash extensively with 20 volumes of acetone to remove unreacted ethylenebis(chloroformate) and DMAP.
-
Wash the activated beads with 10 volumes of cold coupling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5) to prepare for ligand coupling.
-
Protocol 2: Coupling of an Amine-Containing Ligand to the Activated Support
This protocol details the immobilization of a ligand with a primary amine to the activated matrix.
-
Ligand Solution Preparation:
-
Dissolve the amine-containing ligand in cold coupling buffer (0.1 M sodium bicarbonate, pH 8.5) at a concentration of 1-10 mg/mL.
-
-
Coupling Reaction:
-
Immediately add the ligand solution to the washed, activated agarose beads (from Protocol 1).
-
Incubate the mixture overnight at 4°C with gentle agitation.
-
-
Blocking of Unreacted Groups:
-
After the coupling reaction, collect the beads by filtration.
-
To block any remaining active chloroformate groups, add 10 mL of blocking solution (1 M ethanolamine, pH 8.0) and incubate for 2-4 hours at room temperature with gentle shaking.
-
-
Final Washing:
-
Wash the affinity medium extensively with a series of buffers to remove non-covalently bound ligand and blocking agent. A typical washing sequence is:
-
10 volumes of PBS (pH 7.4)
-
10 volumes of a high salt buffer (e.g., PBS containing 1 M NaCl)
-
10 volumes of a low pH buffer (e.g., 0.1 M glycine, pH 3.0)
-
Finally, 10 volumes of PBS or a suitable storage buffer.
-
-
-
Storage:
-
Store the prepared affinity medium in a suitable buffer (e.g., PBS with 0.02% sodium azide) at 4°C.
-
Data Presentation
The performance of the prepared affinity medium should be characterized to determine its suitability for the intended application. Key parameters to evaluate include ligand density and binding capacity.
| Parameter | Method | Typical Values |
| Ligand Density | Spectrophotometric determination of uncoupled ligand in the supernatant after coupling reaction. | 1-10 µmol of ligand per mL of settled gel |
| Binding Capacity | Frontal analysis or batch binding assay using the target molecule. | 5-20 mg of target protein per mL of settled gel |
Note: The actual values will depend on the specific ligand, target molecule, and the support matrix used.
Visualizations
Experimental Workflow for Preparation of Affinity Chromatography Media
Caption: Workflow for the preparation of affinity media.
Chemical Reaction Pathway for Ligand Immobilization
Caption: Reaction scheme for ligand immobilization.
Ethylenebis(chloroformate) in Advanced Drug Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylenebis(chloroformate) is a versatile bifunctional chemical reagent that serves as an effective crosslinking agent in the development of sophisticated drug delivery systems. Its ability to react with amine groups makes it particularly useful for modifying polyamines, such as polyethylenimine (PEI), to create more efficient and less toxic nanocarriers for gene and drug delivery. This document provides detailed application notes and experimental protocols for the use of ethylenebis(chloroformate) in the synthesis of a novel gene delivery vector.
Core Application: Synthesis of a Biscarbamate Cross-linked Polyethylenimine Derivative (PEI-Et) for Gene Delivery
High molecular weight polyethylenimine (PEI 25 kDa) is a widely used non-viral gene delivery agent due to its high cationic charge density, which enables efficient condensation of nucleic acids and endosomal escape. However, its clinical application is hampered by significant cytotoxicity. To address this, low molecular weight (LMW) PEI can be crosslinked to form larger, more effective, and less toxic polymers. Ethylenebis(chloroformate) is an ideal crosslinker for this purpose, reacting with the primary and secondary amines of LMW PEI to form biodegradable biscarbamate linkages. This results in a derivative, herein referred to as PEI-Et, with enhanced transfection efficiency and reduced cytotoxicity compared to the gold standard PEI 25 kDa.[1][2]
Experimental Workflow for Synthesis and Evaluation of PEI-Et
Caption: Workflow for PEI-Et synthesis and evaluation.
Experimental Protocols
Protocol 1: Synthesis of PEI-Et
Materials:
-
Low molecular weight branched polyethylenimine (PEI, Mn ≈ 800 Da)
-
Ethylenebis(chloroformate)
-
Anhydrous chloroform
-
Anhydrous diethyl ether
-
Argon or Nitrogen gas
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 1.0 g of LMW PEI (Mn 800) in 20 mL of anhydrous chloroform.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a solution of ethylenebis(chloroformate) in anhydrous chloroform dropwise to the PEI solution with vigorous stirring. The molar ratio of the amino groups of PEI to the chloroformate groups should be carefully controlled to achieve the desired degree of crosslinking. A typical starting ratio is 10:1.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 24 hours.
-
Concentrate the resulting solution using a rotary evaporator.
-
Precipitate the polymer by adding the concentrated solution to a large volume of anhydrous diethyl ether.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the precipitate multiple times with anhydrous diethyl ether to remove unreacted starting materials.
-
Dry the final product (PEI-Et) under vacuum to a constant weight. The resulting PEI-Et will be a white or pale yellow solid.
Protocol 2: Formulation and Characterization of PEI-Et/pDNA Nanoparticles
Materials:
-
PEI-Et polymer
-
Plasmid DNA (pDNA), e.g., pEGFP-N1 or a luciferase reporter plasmid
-
RNase-free water
-
Dynamic Light Scattering (DLS) instrument
-
Zeta potential analyzer
Procedure:
-
Prepare a stock solution of PEI-Et at 1 mg/mL in RNase-free water.
-
Prepare a stock solution of pDNA at a suitable concentration (e.g., 0.1 mg/mL) in RNase-free water.
-
To form nanoparticles, add the PEI-Et stock solution to the pDNA solution at various weight-to-weight (w/w) ratios (e.g., 1, 2, 5, 10, 20).
-
Gently vortex the mixture for 10-15 seconds and incubate at room temperature for 30 minutes to allow for complex formation.
-
Measure the particle size and zeta potential of the freshly prepared PEI-Et/pDNA nanoparticles using a DLS instrument and a zeta potential analyzer.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
Human embryonic kidney (HEK293) cells, human cervical cancer (HeLa) cells, or other cell lines of interest
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS)
-
96-well plates
-
PEI-Et polymer and PEI 25 kDa (as a control)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of PEI-Et and PEI 25 kDa in serum-free DMEM.
-
Replace the culture medium with the polymer solutions and incubate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the absorbance of untreated control cells.
Protocol 4: In Vitro Transfection Efficiency Assay
Materials:
-
HEK293 cells, HeLa cells, or other suitable cell lines
-
24-well plates
-
PEI-Et/pDNA and PEI 25 kDa/pDNA nanoparticles (prepared as in Protocol 2)
-
Reporter plasmid (e.g., pEGFP-N1 for fluorescence microscopy or a luciferase reporter plasmid)
-
Opti-MEM or other serum-free medium
-
Luciferase assay kit (if using a luciferase reporter)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed cells in 24-well plates at a density of 1 x 10⁵ cells/well and grow to 70-80% confluency.
-
On the day of transfection, replace the growth medium with serum-free medium.
-
Add the PEI-Et/pDNA or PEI 25 kDa/pDNA nanoparticles (containing 1 µg of pDNA) to each well.
-
Incubate for 4-6 hours at 37°C.
-
Replace the transfection medium with fresh complete growth medium.
-
Incubate for an additional 24-48 hours.
-
For pEGFP-N1: Observe the expression of green fluorescent protein (GFP) using a fluorescence microscope and quantify the percentage of GFP-positive cells by flow cytometry.
-
For luciferase reporter: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol. Normalize the luciferase activity to the total protein concentration in each sample.
Quantitative Data Summary
The following tables summarize the physicochemical properties and biological performance of PEI-Et in comparison to the standard non-viral vector, PEI 25 kDa.
Table 1: Physicochemical Properties of PEI-Et/pDNA Nanoparticles [2]
| Polymer | w/w Ratio (Polymer/pDNA) | Particle Size (nm) | Zeta Potential (mV) |
| PEI-Et | 5 | 180 ± 15 | +5 ± 1.2 |
| 10 | 150 ± 12 | +8 ± 1.5 | |
| 20 | 130 ± 10 | +10 ± 2.0 | |
| PEI 25 kDa | 1.5 | 120 ± 10 | +25 ± 3.0 |
Table 2: In Vitro Cytotoxicity of PEI-Et vs. PEI 25 kDa [2]
| Polymer | Concentration (µg/mL) | Cell Viability (%) in HEK293 cells |
| PEI-Et | 10 | > 95 |
| 20 | ~90 | |
| 50 | ~85 | |
| PEI 25 kDa | 10 | ~60 |
| 20 | ~40 | |
| 50 | < 20 |
Table 3: In Vitro Transfection Efficiency of PEI-Et/pDNA vs. PEI 25 kDa/pDNA [2]
| Cell Line | Vector (Optimal w/w ratio) | Relative Luciferase Activity (x 10⁶ RLU/mg protein) |
| HEK293 | PEI-Et (20) | ~450 |
| PEI 25 kDa (1.5) | ~300 | |
| HeLa | PEI-Et (20) | ~150 |
| PEI 25 kDa (1.5) | ~80 |
Signaling Pathway and Mechanism of Action
The enhanced gene delivery efficacy of PEI-Et can be attributed to the "proton sponge effect," a mechanism also utilized by PEI 25 kDa.
Caption: Mechanism of PEI-Et mediated gene delivery.
Conclusion
Ethylenebis(chloroformate) serves as a critical reagent for the development of advanced drug delivery vectors. By crosslinking low molecular weight PEI, it is possible to synthesize a biodegradable and highly efficient gene carrier, PEI-Et, that overcomes the cytotoxicity limitations of high molecular weight PEI. The protocols and data presented herein provide a comprehensive guide for researchers and scientists in the field of drug delivery to utilize ethylenebis(chloroformate) for the creation of novel and effective therapeutic delivery systems.
References
Troubleshooting & Optimization
Troubleshooting low yields in Ethylenebis(chloroformate) cross-linking reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethylenebis(chloroformate) for cross-linking applications.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism of Ethylenebis(chloroformate) cross-linking?
A1: Ethylenebis(chloroformate) is a bifunctional electrophile that reacts with nucleophilic groups, primarily primary and secondary amines, to form stable carbamate linkages. The reaction is a nucleophilic acyl substitution where the amine attacks the carbonyl carbon of the chloroformate, leading to the displacement of the chloride leaving group. The formation of a carbamate bond occurs at both ends of the Ethylenebis(chloroformate) molecule, resulting in a cross-link between two nucleophile-containing molecules or within a single polymer chain. A base is typically required to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.
Caption: Reaction mechanism of amine cross-linking with Ethylenebis(chloroformate).
Q2: What are the most common causes of low yields in Ethylenebis(chloroformate) cross-linking reactions?
A2: Low yields can stem from several factors, including:
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Hydrolysis of Ethylenebis(chloroformate): The chloroformate groups are highly susceptible to hydrolysis by water, which consumes the reagent and prevents it from reacting with the target molecules.
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Suboptimal Reaction Conditions: Incorrect temperature, pH, or solvent can significantly reduce reaction efficiency.
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Reagent Purity and Stoichiometry: Impure reagents or an incorrect molar ratio of cross-linker to the target molecule can lead to incomplete reactions and the formation of side products.
-
Side Reactions: Besides hydrolysis, Ethylenebis(chloroformate) can react with other nucleophilic groups present in the reaction mixture, such as hydroxyl or thiol groups, leading to undesired byproducts.
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Poor Solubility: If the reactants or the cross-linked product are not fully soluble in the chosen solvent, the reaction may be slow or incomplete.
Troubleshooting Low Yields
This guide provides a structured approach to troubleshooting and optimizing your Ethylenebis(chloroformate) cross-linking reactions.
Caption: Troubleshooting workflow for low yields in cross-linking reactions.
Detailed Troubleshooting Steps
| Issue | Potential Cause | Recommended Action | Expected Outcome |
| Low or No Product Formation | Hydrolysis of Ethylenebis(chloroformate) | Ensure all glassware is oven-dried. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | Increased yield of the desired cross-linked product. |
| Incorrect Stoichiometry | Carefully calculate and measure the molar ratios of reactants. A common starting point is a 1:2 molar ratio of Ethylenebis(chloroformate) to a difunctional amine. | Optimized product formation and reduced unreacted starting materials. | |
| Inactive Reagents | Use a fresh bottle of Ethylenebis(chloroformate). Verify the purity and concentration of the amine-containing substrate. | Consistent and reproducible reaction outcomes. | |
| Formation of Insoluble Material | Poor Solubility of Reactants or Product | Choose a solvent in which all components are soluble. Common choices include dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF). Adjust the concentration of reactants. | A homogenous reaction mixture, leading to a more complete reaction. |
| Polymerization/ Aggregation | Add Ethylenebis(chloroformate) dropwise to the solution of the amine to maintain a low concentration of the cross-linker and minimize intermolecular cross-linking if intramolecular is desired. | Controlled cross-linking and reduced formation of insoluble polymers. | |
| Presence of Multiple Byproducts | Reaction with Other Nucleophiles | If your substrate contains other nucleophilic groups (e.g., -OH, -SH), consider using protecting groups to block these sites before the cross-linking reaction. | Increased purity of the final product. |
| Incomplete Reaction | Increase the reaction time or temperature. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). | Drive the reaction to completion and maximize the yield of the desired product. | |
| Hydrolysis of Carbamate Product | While generally stable, carbamate linkages can be susceptible to hydrolysis under harsh acidic or basic conditions. Ensure the workup and purification steps are performed under neutral or mildly acidic/basic conditions. | Preservation of the cross-linked product during purification. |
Experimental Protocols
Representative Protocol for Cross-Linking of a Diamine with Ethylenebis(chloroformate)
This protocol provides a general procedure for the cross-linking of a generic diamine. The specific amounts and conditions may need to be optimized for your particular substrate.
Materials:
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Diamine substrate
-
Ethylenebis(chloroformate)
-
Anhydrous Dichloromethane (DCM)
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Triethylamine (TEA) or Diisopropylethylamine (DIEA)
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Nitrogen or Argon gas
-
Oven-dried glassware
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.
-
Dissolve the diamine substrate (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, prepare a solution of Ethylenebis(chloroformate) (1.05 eq) in anhydrous DCM.
-
Add the Ethylenebis(chloroformate) solution to the dropping funnel and add it dropwise to the stirred diamine solution over 30-60 minutes.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 12-24 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, quench the reaction by adding a small amount of water or a primary amine (e.g., butylamine) to react with any excess Ethylenebis(chloroformate).
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method such as column chromatography, recrystallization, or precipitation.
Caption: General experimental workflow for Ethylenebis(chloroformate) cross-linking.
Disclaimer: Ethylenebis(chloroformate) is a corrosive and moisture-sensitive compound. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All reactions should be performed under anhydrous conditions to prevent hydrolysis of the reagent.
Technical Support Center: Optimizing Ethylenebis(chloroformate) Derivatization
Welcome to the technical support center for Ethylenebis(chloroformate) derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful derivatization experiments for GC-MS analysis.
I. Frequently Asked Questions (FAQs)
Q1: What is Ethylenebis(chloroformate) and how does it work as a derivatizing agent?
Ethylenebis(chloroformate) is a bifunctional derivatizing reagent. It contains two chloroformate groups, which can react with nucleophilic functional groups such as amines, phenols, and carboxylic acids. This reaction replaces active hydrogens on the analyte with an ethoxycarbonyl group, increasing the analyte's volatility and thermal stability, making it suitable for gas chromatography-mass spectrometry (GC-MS) analysis.[1][2] Its bifunctional nature allows it to potentially derivatize two functional groups, either on the same molecule (intramolecular) or on different molecules (intermolecular), acting as a cross-linking agent.
Q2: What are the advantages of using Ethylenebis(chloroformate) for derivatization?
Similar to other chloroformate reagents like ethyl chloroformate (ECF), Ethylenebis(chloroformate) offers several advantages:
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Rapid Reaction: Derivatization is often very fast, sometimes occurring almost instantaneously at room temperature.[1]
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Aqueous Compatibility: The reaction can be performed directly in an aqueous medium, eliminating the need for a separate drying step and simplifying sample preparation.[1][2]
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Versatility: It can derivatize a wide range of polar functional groups.
Q3: What are the key parameters to optimize for a successful derivatization?
The key parameters to optimize include:
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pH: The reaction is typically carried out under alkaline conditions (pH > 9) to facilitate the deprotonation of the analyte's functional groups, making them more nucleophilic.[1]
-
Reagent Concentrations: The molar ratio of Ethylenebis(chloroformate), catalyst (e.g., pyridine), and any co-solvents (e.g., ethanol) to the analyte is crucial and needs to be optimized.
-
Reaction Time: While generally fast, the optimal reaction time should be determined to ensure complete derivatization without significant degradation.
-
Extraction Solvent: The choice of an appropriate organic solvent is critical for efficient extraction of the derivatized analyte from the aqueous reaction mixture.[1]
II. Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Derivatization Product | Incorrect pH: The reaction medium is not sufficiently alkaline. | Ensure the pH of the sample solution is greater than 9 by adding a suitable base like sodium bicarbonate or sodium hydroxide.[1] |
| Insufficient Reagent: The amount of Ethylenebis(chloroformate) is not enough to derivatize all analyte molecules. | Increase the molar ratio of Ethylenebis(chloroformate) to the analyte. Perform a concentration optimization experiment. | |
| Analyte Degradation: The analyte is unstable under the reaction conditions. | For sensitive compounds like phenols, consider adding an antioxidant such as ascorbic acid to the reaction mixture. | |
| Poor Extraction Efficiency: The chosen organic solvent is not effectively extracting the derivatized analyte. | Test different extraction solvents with varying polarities, such as hexane, chloroform, or ethyl acetate, to find the optimal one for your derivatized analyte.[1] | |
| Multiple or Unexpected Peaks in Chromatogram | Incomplete Derivatization: Not all functional groups on the analyte have reacted. | Increase the reaction time, reagent concentration, or optimize the pH to drive the reaction to completion. |
| Formation of By-products: Intermolecular cross-linking between analyte molecules or reaction with matrix components. | Adjust the stoichiometry to favor intramolecular reaction (if desired) by using a higher dilution of the sample. Consider a sample cleanup step prior to derivatization to remove interfering matrix components. | |
| Hydrolysis of Reagent/Product: Ethylenebis(chloroformate) or the derivatized product is hydrolyzing back to the original analyte. | Ensure the reaction is performed quickly and the extraction is carried out promptly after the addition of the reagent. Minimize the exposure of the reagents and derivatized sample to moisture. | |
| Poor Peak Shape or Tailing | Adsorption in GC System: The derivatized analyte is interacting with active sites in the GC inlet or column. | Ensure proper derivatization to cap all active functional groups. Consider using a guard column or deactivating the GC inlet liner. |
| Co-elution with Matrix Components: Interfering compounds from the sample matrix are not fully separated from the analyte peak. | Optimize the GC temperature program for better separation. Employ a more selective MS detection mode like Selected Ion Monitoring (SIM). |
III. Experimental Protocols
General Protocol for Ethylenebis(chloroformate) Derivatization
This is a general starting protocol that should be optimized for each specific analyte and matrix.
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Sample Preparation:
-
Dissolve or dilute the sample in an appropriate aqueous buffer.
-
If necessary, perform a sample cleanup step (e.g., solid-phase extraction) to remove interfering matrix components.
-
-
pH Adjustment:
-
Add a suitable base (e.g., 1 M sodium bicarbonate or 1 M sodium hydroxide) to the sample solution to adjust the pH to > 9.
-
-
Derivatization Reaction:
-
Add the catalyst, typically pyridine, to the sample solution.
-
Add the Ethylenebis(chloroformate) solution (dissolved in a suitable organic solvent like hexane or chloroform). The molar ratio of analyte to Ethylenebis(chloroformate) should be optimized, starting with a significant excess of the reagent.
-
Vortex the mixture vigorously for a short period (e.g., 30-60 seconds) at room temperature.[2]
-
-
Extraction:
-
The organic solvent used to dissolve the Ethylenebis(chloroformate) often serves as the extraction solvent.
-
Centrifuge the mixture to separate the aqueous and organic layers.
-
Transfer the organic layer containing the derivatized analyte to a clean vial.
-
For improved recovery, a second extraction of the aqueous layer with a fresh portion of the organic solvent can be performed.
-
-
Analysis:
-
Inject an aliquot of the organic extract into the GC-MS system for analysis.
-
Quantitative Data Summary for Optimization (Adapted from Ethyl Chloroformate Studies)
The following tables summarize typical ranges and starting points for optimizing the key reaction parameters, based on studies with the related monofunctional reagent, ethyl chloroformate. These should be adapted for Ethylenebis(chloroformate).
Table 1: Reagent Volume Optimization (Example for a 150 µL Sample)
| Reagent | Low Level (µL) | High Level (µL) | Optimal (Example) (µL) |
| Ethylenebis(chloroformate) | 50 | 200 | 137 |
| Pyridine | 25 | 75 | 51 |
| Ethanol (Co-solvent) | 100 | 200 | 161 |
Note: The optimal volumes are highly dependent on the analyte and matrix. A design of experiments (DoE) approach, such as a Box-Behnken design, is recommended for thorough optimization.
Table 2: Effect of pH on Derivatization Efficiency
| pH | Relative Derivatization Yield (%) |
| 7 | Low |
| 8 | Moderate |
| 9 | High |
| > 9 | Optimal |
IV. Visualizations
Caption: General workflow for Ethylenebis(chloroformate) derivatization.
Caption: Troubleshooting logic for low derivatization yield.
References
Technical Support Center: Purification Strategies for Products Synthesized with Ethylenebis(chloroformate)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethylenebis(chloroformate). Here, you will find practical guidance on purifying reaction products, addressing common challenges, and ensuring the quality of your synthesized compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common products synthesized using Ethylenebis(chloroformate)?
Ethylenebis(chloroformate) is a bifunctional reagent primarily used in the synthesis of various compounds, including:
-
Biscarbamates: Formed by the reaction with primary or secondary amines. These are common building blocks in medicinal chemistry and materials science.
-
Polyurethanes: Polymerization with diamines leads to the formation of polyurethanes.
-
Cyclic Carbamates: Reaction with diamines can lead to the formation of cyclic carbamate structures.
Q2: What are the typical impurities I might encounter in my reaction mixture?
Common impurities include:
-
Unreacted Ethylenebis(chloroformate): Due to incomplete reaction.
-
Hydrolysis Products: Ethylenebis(chloroformate) can react with moisture to produce ethylene glycol, hydrochloric acid (HCl), and carbon dioxide.
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Oligomers or Polymers: Especially in reactions with diamines, side reactions can lead to the formation of oligomeric or polymeric byproducts.
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Salts: If a base (e.g., triethylamine, pyridine) is used to scavenge the HCl produced, the corresponding hydrochloride salt will be present.
Q3: How can I remove the hydrochloric acid (HCl) generated during the reaction?
The HCl byproduct is acidic and can cause degradation of acid-sensitive products. It is typically removed during the aqueous workup.[1][2] Common methods include:
-
Aqueous Base Wash: Washing the organic layer with a dilute aqueous basic solution, such as sodium bicarbonate or sodium carbonate, will neutralize the HCl, forming a salt that is soluble in the aqueous layer.
-
Amine Scavengers: Using a tertiary amine like triethylamine or pyridine during the reaction will form a hydrochloride salt that can often be removed by filtration or aqueous extraction.
Q4: What are the general approaches to purifying products synthesized with Ethylenebis(chloroformate)?
The two primary purification techniques for the resulting carbamate products are recrystallization and column chromatography. The choice between them depends on the properties of the product (e.g., crystallinity, polarity) and the nature of the impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of products synthesized with Ethylenebis(chloroformate).
Troubleshooting Recrystallization
| Problem | Possible Cause | Solution |
| Product does not crystallize ("oils out"). | The solvent may be too nonpolar, or the cooling process is too rapid. Impurities may also be inhibiting crystallization. | Try a more polar solvent or a solvent mixture. Ensure slow cooling. If impurities are suspected, first attempt a preliminary purification by column chromatography. |
| Low recovery of the product after recrystallization. | The product may be too soluble in the chosen solvent, even at low temperatures. Too much solvent may have been used. | Select a solvent in which the product has lower solubility at cold temperatures. Use the minimum amount of hot solvent required to dissolve the product. |
| Crystals are colored or appear impure. | Colored impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product). A second recrystallization may be necessary. |
Troubleshooting Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of the product from impurities. | The solvent system (mobile phase) is not optimized. The column may be overloaded. | Perform thin-layer chromatography (TLC) to determine an optimal solvent system that gives good separation between your product and impurities. Reduce the amount of crude material loaded onto the column. |
| Product is not eluting from the column. | The mobile phase is not polar enough. The product may be strongly adsorbed to the stationary phase (silica gel or alumina). | Gradually increase the polarity of the mobile phase (gradient elution). If the product is basic, adding a small amount of a basic modifier (e.g., triethylamine) to the mobile phase can help. |
| Streaking or tailing of the product band. | The compound may be acidic or basic and interacting strongly with the stationary phase. The sample may be overloaded. | For acidic compounds, a small amount of acetic acid can be added to the mobile phase. For basic compounds, triethylamine can be added. Ensure the sample is loaded in a concentrated, narrow band. |
| Cracking of the silica gel bed. | Improper packing of the column or running the solvent too fast. | Pack the column carefully to ensure a homogenous bed. Maintain a consistent and not excessively high flow rate. |
Data Presentation
Table 1: Common Solvents for Recrystallization of Carbamates
| Solvent/Solvent System | Polarity | Typical Use Cases |
| Ethanol/Water | Polar | For moderately polar carbamates. |
| Ethyl Acetate/Hexane | Medium | A versatile system for a wide range of carbamates. |
| Dichloromethane/Hexane | Medium | Good for less polar products. |
| Acetone | Polar | Can be effective for more polar carbamates. |
| Toluene | Nonpolar | For nonpolar carbamates. |
Table 2: Suggested Starting Solvent Systems for Column Chromatography of Carbamates
| Product Polarity | Mobile Phase (Eluent) | Stationary Phase |
| Nonpolar | Hexane/Ethyl Acetate (e.g., 9:1 to 4:1) | Silica Gel |
| Moderately Polar | Hexane/Ethyl Acetate (e.g., 4:1 to 1:1) | Silica Gel |
| Polar | Dichloromethane/Methanol (e.g., 99:1 to 95:5) | Silica Gel |
| Basic Compounds | Hexane/Ethyl Acetate with 0.1-1% Triethylamine | Silica Gel |
Experimental Protocols
General Aqueous Workup Protocol
-
Once the reaction is complete, cool the reaction mixture to room temperature.
-
If the reaction was performed in a water-miscible solvent (e.g., THF, acetonitrile), dilute the mixture with a water-immiscible organic solvent such as ethyl acetate or dichloromethane.[3]
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize and remove HCl. Vent the separatory funnel frequently as CO2 gas will be generated.
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Wash the organic layer with water, followed by a wash with brine (saturated aqueous NaCl solution) to aid in the removal of water from the organic layer.
-
Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
General Column Chromatography Protocol
-
Select the Solvent System: Use TLC to find a solvent system where the desired product has an Rf value of approximately 0.2-0.4.
-
Pack the Column: Prepare a slurry of silica gel in the chosen nonpolar solvent and pour it into the chromatography column. Allow the silica to settle, ensuring a level and compact bed.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent. Carefully apply the sample to the top of the silica gel bed. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel and adding the powder to the top of the column.
-
Elute the Column: Add the mobile phase to the top of the column and apply gentle pressure to start the elution. Collect fractions as the solvent passes through the column.
-
Analyze Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Mandatory Visualizations
Caption: General experimental workflow for synthesis and purification.
Caption: Decision tree for purification strategy selection.
References
Technical Support Center: Managing Ethylenebis(chloroformate) Hydrolysis in Experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you effectively manage the hydrolysis of Ethylenebis(chloroformate) during your experiments. Ethylenebis(chloroformate) is a highly reactive, water-sensitive reagent. Proper handling and experimental setup are crucial to ensure the success and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is Ethylenebis(chloroformate) and why is it sensitive to water?
Ethylenebis(chloroformate) is a bifunctional organic compound used in various chemical syntheses, notably in the production of polyurethanes and as a crosslinking agent. Its high reactivity stems from the two chloroformate groups. These groups are highly susceptible to nucleophilic attack by water, leading to rapid hydrolysis.
Q2: What are the primary products of Ethylenebis(chloroformate) hydrolysis?
The hydrolysis of Ethylenebis(chloroformate) yields ethylene glycol, carbon dioxide (CO₂), and hydrochloric acid (HCl). The formation of HCl creates an acidic microenvironment that can potentially catalyze further reactions or degrade sensitive molecules in your experiment.
Q3: How quickly does Ethylenebis(chloroformate) hydrolyze?
Q4: What are the visible signs of Ethylenebis(chloroformate) hydrolysis?
Visible signs of hydrolysis can include:
-
Fuming: In the presence of moist air, Ethylenebis(chloroformate) can fume due to the formation of hydrochloric acid.
-
Precipitate Formation: If the hydrolysis occurs in an organic solvent where ethylene glycol is insoluble, a precipitate may form.
-
Gas Evolution: The formation of carbon dioxide may be observed as bubbling if the concentration of the reagent is high.
-
pH Change: The generation of hydrochloric acid will lead to a significant decrease in the pH of the reaction mixture.
Q5: How should I store Ethylenebis(chloroformate) to prevent hydrolysis?
To minimize hydrolysis during storage, Ethylenebis(chloroformate) should be:
-
Stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or dry nitrogen).
-
Kept in a cool, dry place. Refrigeration is often recommended.
-
Stored away from protic solvents and other sources of moisture.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving Ethylenebis(chloroformate).
| Problem | Possible Cause | Solution |
| Low or no product yield | Hydrolysis of Ethylenebis(chloroformate): The reagent may have degraded due to the presence of water in the reaction setup. | Ensure anhydrous conditions: - Dry all glassware in an oven (e.g., 120°C for at least 4 hours) and cool under a stream of inert gas.- Use anhydrous solvents. Commercially available anhydrous solvents are recommended. If preparing your own, ensure they are properly dried and stored over molecular sieves.- Handle all reagents under an inert atmosphere (argon or dry nitrogen) using a Schlenk line or in a glovebox. |
| Inconsistent reaction results | Variable moisture content: Inconsistent levels of moisture between experiments can lead to varying degrees of reagent hydrolysis and, consequently, variable product yields and purity. | Standardize procedures for moisture exclusion: - Implement a consistent protocol for drying glassware and solvents.- Use fresh, unopened containers of anhydrous solvents whenever possible.- Monitor the inert atmosphere to ensure it is dry. |
| Formation of unexpected byproducts | Side reactions due to hydrolysis products: The generated hydrochloric acid can catalyze side reactions. Incomplete hydrolysis can lead to the formation of partially reacted intermediates. | Use a non-nucleophilic base: - Add a non-nucleophilic base (e.g., pyridine, triethylamine) to the reaction mixture to scavenge the HCl produced during the reaction with the intended nucleophile. This prevents the accumulation of acid.- Ensure the reaction goes to completion by using appropriate stoichiometry and reaction times. |
| Phase separation or precipitation | Formation of insoluble hydrolysis products: Ethylene glycol, a product of hydrolysis, may be insoluble in the reaction solvent. | Choose an appropriate solvent: - Select a solvent in which both the reactants and the expected product are soluble. If phase separation is unavoidable, consider a biphasic reaction system with vigorous stirring. |
Quantitative Data on Hydrolysis (Analogous Compound)
While specific data for Ethylenebis(chloroformate) is limited, the following table provides the hydrolysis half-life of ethyl chloroformate at various temperatures to illustrate the temperature dependence of the hydrolysis rate.
| Temperature (°C) | Hydrolysis Half-life (minutes) |
| 5.1 | 265 |
| 14.8 | 90 |
| 25.0 | 31.5 |
| 35.3 | 11.6 |
Data for ethyl chloroformate from PubChem.[2] This data highlights that the rate of hydrolysis increases significantly with temperature.
Experimental Protocols
Key Experiment: Synthesis of a Polyurethane via Polycondensation
This protocol outlines the general procedure for the synthesis of a polyurethane using Ethylenebis(chloroformate) and a diamine. Extreme care must be taken to ensure anhydrous conditions throughout the experiment.
Materials:
-
Ethylenebis(chloroformate)
-
Diamine (e.g., 1,6-hexanediamine)
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Non-nucleophilic base (e.g., triethylamine, pyridine)
-
Inert gas (Argon or dry Nitrogen)
-
Oven-dried glassware
Procedure:
-
Glassware Preparation: All glassware (round-bottom flask, addition funnel, condenser) must be thoroughly dried in an oven at 120°C for a minimum of 4 hours and then cooled under a stream of dry inert gas.
-
Reaction Setup: Assemble the reaction apparatus under a positive pressure of inert gas.
-
Reactant Preparation:
-
In the reaction flask, dissolve the diamine and the non-nucleophilic base in the anhydrous solvent.
-
In the addition funnel, prepare a solution of Ethylenebis(chloroformate) in the same anhydrous solvent.
-
-
Reaction:
-
Cool the reaction flask containing the diamine solution to 0°C using an ice bath.
-
Slowly add the Ethylenebis(chloroformate) solution from the addition funnel to the stirred diamine solution over a period of 1-2 hours. Maintaining a low temperature is crucial to control the exothermic reaction.
-
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, IR spectroscopy to observe the disappearance of the chloroformate peak and the appearance of the urethane peak).
-
Work-up:
-
Once the reaction is complete, quench any remaining Ethylenebis(chloroformate) by the slow addition of a small amount of anhydrous alcohol or water (if compatible with the product).
-
Filter the reaction mixture to remove any precipitated salts (e.g., triethylammonium chloride).
-
Wash the organic solution with dilute acid (to remove excess base), followed by water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Remove the solvent under reduced pressure to obtain the crude polyurethane.
-
-
Purification: Purify the polymer by precipitation from a suitable solvent system or by other appropriate techniques.
Visualizations
Hydrolysis Pathway of Ethylenebis(chloroformate)
Caption: Reaction scheme for the hydrolysis of Ethylenebis(chloroformate).
Experimental Workflow for Polyurethane Synthesis
Caption: Step-by-step workflow for polyurethane synthesis.
References
Technical Support Center: Ethylenebis(chloroformate) Waste Management
This guide provides essential information for the safe handling and disposal of Ethylenebis(chloroformate) waste, tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with Ethylenebis(chloroformate) waste?
A1: Ethylenebis(chloroformate) is a corrosive and toxic substance. The primary hazards include:
-
Toxicity: It is harmful if swallowed and can be fatal if inhaled.[1]
-
Corrosivity: It causes severe skin burns and serious eye damage.[1][2]
-
Reactivity: It reacts with water, sometimes violently, to release corrosive and toxic gases such as hydrogen chloride and potentially phosgene upon thermal decomposition.[3][4] It is also incompatible with bases, strong oxidizing agents, alcohols, and amines.[2][3]
Q2: What personal protective equipment (PPE) is required when handling Ethylenebis(chloroformate) waste?
A2: A comprehensive PPE ensemble is mandatory. This includes:
-
Eye and Face Protection: Wear safety glasses with side shields or chemical goggles, and a face shield.[3]
-
Skin Protection: Wear chemically resistant gloves (e.g., butyl rubber) and protective clothing to prevent skin contact.[3]
-
Respiratory Protection: Use a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and acid gases, especially if working outside a fume hood or if exposure limits are exceeded. For high concentrations, a positive-pressure supplied-air respirator may be necessary.[3][5]
Q3: How should I store Ethylenebis(chloroformate) waste before disposal?
A3: Proper storage is critical to prevent hazardous reactions.
-
Store waste in a designated, well-ventilated, cool, and dry area.[3]
-
Keep waste containers tightly closed to protect from moisture.[3] Storage at 4°C is recommended.[3]
-
Ensure waste containers are clearly labeled as "Hazardous Waste: Ethylenebis(chloroformate), Corrosive, Toxic".
-
Store away from incompatible materials such as bases, water, alcohols, and amines.[2][3]
Q4: Can I neutralize small amounts of Ethylenebis(chloroformate) waste in the lab?
A4: Neutralization of small quantities of Ethylenebis(chloroformate) waste can be performed with caution by trained personnel in a controlled environment, such as a chemical fume hood. A slow, controlled addition to a basic solution can hydrolyze the chloroformate to less hazardous products. However, this process will generate heat and hydrogen chloride, requiring careful management. Always consult your institution's environmental health and safety (EHS) office before attempting any neutralization.
Q5: What is the proper method for final disposal of Ethylenebis(chloroformate) waste?
A5: Ethylenebis(chloroformate) waste must be disposed of as hazardous waste.[3] The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and a scrubber to neutralize the acidic and toxic combustion products.[6] Always use a licensed and approved waste disposal company.[5][6] Do not dispose of this chemical down the drain or in regular trash.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Fuming or bubbling observed from the waste container. | Exposure to moisture or an incompatible substance. | 1. Do not open the container. 2. If safe to do so, move the container to a well-ventilated area, preferably a fume hood. 3. Place the container in secondary containment. 4. Alert your lab supervisor and EHS office immediately. |
| Accidental spill of Ethylenebis(chloroformate). | Mishandling or container failure. | 1. Evacuate the immediate area. 2. Ensure the area is well-ventilated. 3. Wearing appropriate PPE, contain the spill using a dry, inert absorbent material (e.g., vermiculite, dry sand). Do NOT use water or combustible absorbents.[7] 4. Carefully collect the absorbed material into a labeled hazardous waste container. 5. Decontaminate the area with a suitable solvent (e.g., isopropanol), followed by soap and water, collecting all cleaning materials as hazardous waste. |
| Corrosion or damage to the waste container. | Incompatible container material or prolonged storage. | 1. Overpack the damaged container into a larger, compatible, and properly labeled container. 2. Arrange for prompt disposal of the waste. |
Experimental Protocols
Protocol for Small-Scale Spill Clean-up:
-
Preparation: Ensure all necessary PPE is worn. Have a spill kit with dry absorbent material, a scoop or shovel made of non-sparking material, and a designated hazardous waste container readily available.
-
Containment: If the spill is liquid, create a dike around the spill using the dry absorbent material to prevent it from spreading.[7]
-
Absorption: Slowly and carefully cover the spill with the dry absorbent material.
-
Collection: Once the material is fully absorbed, use non-sparking tools to scoop the mixture into the designated hazardous waste container.[7][8]
-
Final Decontamination: Wipe the spill area with a cloth dampened with a solvent like isopropanol, followed by a thorough wash with soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department according to your institution's policies.
Visualizations
Caption: Workflow for handling a spill of Ethylenebis(chloroformate).
Caption: Decision tree for the proper disposal of Ethylenebis(chloroformate) waste.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. ETHYL CHLOROFORMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. volochem.s3-us-west-1.amazonaws.com [volochem.s3-us-west-1.amazonaws.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. lobachemie.com [lobachemie.com]
Techniques to monitor the progress of a reaction with Ethylenebis(chloroformate)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on monitoring the progress of chemical reactions involving Ethylenebis(chloroformate).
Troubleshooting Guides
Effectively monitoring reactions with the highly reactive bifunctional reagent, Ethylenebis(chloroformate), is crucial for successful synthesis. This guide addresses common issues encountered during reaction monitoring.
Table 1: Troubleshooting Common Issues in Reaction Monitoring
| Problem | Potential Cause | Recommended Solution | Analytical Technique |
| Inconsistent or non-reproducible reaction rates. | Moisture contamination leading to hydrolysis of Ethylenebis(chloroformate).[1] | Ensure all glassware is oven-dried and reactions are conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. | FT-IR, GC-MS, 1H NMR |
| Inaccurate temperature control. | Use a calibrated thermometer and a reliable heating/cooling system to maintain a constant reaction temperature. | All techniques | |
| Reaction appears to stall or is incomplete. | Poor solubility of reactants or polymer product. | Choose a solvent system that ensures all reactants and intermediates remain in solution. For polymerizations, consider a solvent in which the final polymer is also soluble. | Visual inspection, HPLC |
| One chloroformate group has reacted, but the other has not due to steric hindrance or deactivation. | Increase reaction temperature or time. Consider using a catalyst if appropriate for the reaction type. | 1H NMR, HPLC, GC-MS | |
| Appearance of unexpected side-product peaks. | Reaction with nucleophilic solvents (e.g., alcohols). | Use non-nucleophilic, anhydrous solvents such as toluene, chloroform, or dichloromethane. | GC-MS, 1H NMR |
| Thermal decomposition of the chloroformate or product. | Conduct the reaction at the lowest effective temperature. Monitor for the evolution of CO2. | FT-IR, GC-MS | |
| Difficulty in quantifying the extent of reaction. | Overlapping peaks in the analytical spectrum. | Optimize the analytical method. For FT-IR, select unique, non-overlapping peaks for reactants and products. For chromatography, adjust the mobile phase or temperature gradient for better separation. | FT-IR, HPLC, GC-MS |
| Rapid reaction kinetics making real-time monitoring challenging.[2] | Use a rapid-scanning technique like in-situ FT-IR. Alternatively, employ a quenching method with rapid cooling or addition of a derivatizing agent for subsequent analysis. | In-situ FT-IR, GC-MS (with quenching) |
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is best for real-time monitoring of my reaction with Ethylenebis(chloroformate)?
A1: In-situ Fourier Transform Infrared (FT-IR) spectroscopy is highly recommended for real-time monitoring.[3] It allows for the continuous tracking of the disappearance of the chloroformate reactant and the appearance of the urethane or carbonate product by monitoring specific vibrational frequencies.
Q2: How can I use FT-IR to monitor the reaction?
A2: You can monitor the reaction progress by observing the decrease in the characteristic absorbance band of the chloroformate group (C=O stretch) and the simultaneous increase in the absorbance band of the newly formed functional group (e.g., urethane or carbonate).
Table 2: Key FT-IR Absorbance Bands for Reaction Monitoring
| Functional Group | Vibrational Mode | Typical Wavenumber (cm-1) |
| Chloroformate (R-O-CO-Cl) | C=O stretch | ~1770 - 1790 |
| Urethane (R-NH-CO-OR') | C=O stretch | ~1680 - 1740 |
| Carbonate (R-O-CO-OR') | C=O stretch | ~1740 - 1760 |
Q3: Can I use Nuclear Magnetic Resonance (NMR) spectroscopy to monitor these reactions?
A3: Yes, 1H NMR spectroscopy can be a powerful tool. You can monitor the disappearance of the methylene protons adjacent to the chloroformate group in Ethylenebis(chloroformate) and the appearance of new signals corresponding to the protons in the product. For example, the chemical shift of protons adjacent to the newly formed urethane or carbonate linkage will be different.[4][5]
Q4: Is Gas Chromatography (GC) a suitable method for monitoring these reactions?
A4: Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is an excellent technique for offline reaction monitoring. Due to the high reactivity and potential thermal instability of Ethylenebis(chloroformate), it is often necessary to derivatize the analytes in your reaction mixture to make them more volatile and stable for GC analysis. Ethyl chloroformate is a common derivatizing agent for this purpose.[6][7][8]
Q5: What are the critical handling precautions for Ethylenebis(chloroformate)?
A5: Ethylenebis(chloroformate) is a moisture-sensitive and corrosive compound.[1] All manipulations should be carried out in a well-ventilated fume hood, under a dry, inert atmosphere. Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is essential. Ensure all glassware and solvents are scrupulously dried to prevent hydrolysis of the reagent.
Q6: My reaction is producing a gel or an insoluble precipitate. What could be the cause?
A6: This is a common issue in polymerization reactions involving bifunctional monomers like Ethylenebis(chloroformate). It indicates that the growing polymer chain is becoming insoluble in the reaction solvent. To mitigate this, you may need to switch to a solvent that can better solvate the polymer, or you might consider running the reaction at a higher dilution.
Experimental Protocols
In-Situ FT-IR Spectroscopy Monitoring
Objective: To monitor the real-time conversion of Ethylenebis(chloroformate) in a reaction.
Methodology:
-
Set up the reaction in a vessel equipped with an in-situ FT-IR probe (e.g., an Attenuated Total Reflectance - ATR probe).
-
Record a background spectrum of the solvent and starting materials (excluding Ethylenebis(chloroformate)) at the desired reaction temperature.
-
Initiate the reaction by adding Ethylenebis(chloroformate).
-
Continuously collect FT-IR spectra at regular intervals (e.g., every 30 seconds).[9]
-
Monitor the decrease in the peak area or height of the chloroformate C=O stretching band (~1770-1790 cm-1) and the increase of the product's C=O stretching band.
Offline GC-MS Analysis with Derivatization
Objective: To determine the concentration of reactants and products in a reaction mixture at specific time points.
Methodology:
-
At desired time points, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing a derivatizing agent (e.g., a solution of a primary amine or alcohol in a suitable solvent) and a catalyst like pyridine.[6]
-
Allow the derivatization to proceed to completion.
-
Extract the derivatized products into an organic solvent (e.g., hexane or chloroform).[6]
-
Analyze the organic extract by GC-MS.
-
GC-MS Parameters (Example):
Visualizations
Caption: Workflow for selecting a suitable technique to monitor reactions with Ethylenebis(chloroformate).
References
- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 2. Kinetics of Model Reactions for Interfacial Polymerization [mdpi.com]
- 3. Webinar: Polymerization Improved by In Situ Spectroscopy | Labcompare.com [labcompare.com]
- 4. researchgate.net [researchgate.net]
- 5. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 6. mdpi.com [mdpi.com]
- 7. Application of ethyl chloroformate derivatization for gas chromatography-mass spectrometry based metabonomic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
Comparing Ethylenebis(chloroformate) with other bifunctional cross-linkers
An Objective Comparison of Ethylenebis(chloroformate) and Other Bifunctional Cross-linkers for Researchers and Drug Development Professionals.
This guide provides a detailed comparison of Ethylenebis(chloroformate) with other commonly used bifunctional cross-linkers. The information is intended for researchers, scientists, and drug development professionals to facilitate the selection of appropriate reagents for their specific applications, ranging from protein interaction studies to polymer synthesis and bioconjugation.
Introduction to Bifunctional Cross-linkers
Bifunctional cross-linkers are reagents featuring two reactive groups, connected by a spacer arm, that covalently bond with specific functional groups on other molecules.[1] These cross-linkers are essential tools for establishing covalent links between two molecules, and the functional groups they target can include primary amines, sulfhydryls, carboxyls, and carbohydrates.[2]
Cross-linkers are broadly categorized as:
-
Homobifunctional Cross-linkers : These possess two identical reactive groups and are typically used in single-step reactions to create intramolecular links or to polymerize monomers.[1][2] Ethylenebis(chloroformate) falls into this category.
-
Heterobifunctional Cross-linkers : These have two different reactive groups, enabling sequential, controlled reactions that minimize undesirable self-conjugation and polymerization.[2] They are widely used in creating complex bioconjugates like antibody-drug conjugates (ADCs).[3]
The applications for these reagents are extensive, including studying protein structure and interactions, preparing immunotoxins, developing drug delivery systems, and creating hydrogels for tissue engineering.[2]
Ethylenebis(chloroformate): A Profile
Ethylenebis(chloroformate) is a homobifunctional cross-linker with the chemical formula C₄H₄Cl₂O₄.[4] Its reactive groups are chloroformates, which readily react with primary amines to form stable carbamate linkages.[5][6] This reactivity makes it a useful reagent in both proteomics research and polymer chemistry, particularly for the synthesis of non-isocyanate polyurethanes (NIPUs) by reacting with diamines.[4][7][8]
Key Properties of Ethylenebis(chloroformate):
| Property | Value | Reference |
| CAS Number | 124-05-0 | [4] |
| Molecular Formula | C₄H₄Cl₂O₄ | [4] |
| Molecular Weight | 186.98 g/mol | [4] |
| Linear Formula | ClCO₂CH₂CH₂O₂CCl | |
| Boiling Point | 53-55 °C at 0.3 mmHg | |
| Density | 1.436 g/mL at 25 °C | |
| Reactive Group | Chloroformate | [5] |
| Target Functional Group | Primary Amines (-NH₂) | [5][9] |
Comparative Analysis of Bifunctional Cross-linkers
The selection of a cross-linker depends on several factors, including the target functional groups, desired spacer arm length, solubility, and whether the linkage needs to be cleavable. Below is a comparison of Ethylenebis(chloroformate) with other common classes of homobifunctional and heterobifunctional cross-linkers.
| Cross-linker Class | Example(s) | Type | Reactive Group(s) | Target Group(s) | Key Applications & Notes |
| Chloroformates | Ethylenebis(chloroformate) | Homobifunctional | Chloroformate | Primary Amines | Synthesis of polyurethanes, cross-linking of amine-containing polymers.[7][8] |
| NHS-Esters | DSS, BS3 | Homobifunctional | N-hydroxysuccinimide ester | Primary Amines | Widely used for protein-protein interaction studies and intramolecular cross-linking.[1] BS3 is a water-soluble analog of DSS. |
| Imines | Glutaraldehyde | Homobifunctional | Aldehyde | Primary Amines | General protein cross-linking; can lead to polymerization. Less specific than NHS-esters.[10] |
| Carbodiimides | EDC | "Zero-Length" | Carbodiimide | Carboxyls & Primary Amines | Forms a direct amide bond between the target molecules with no intervening spacer arm. |
| NHS-Ester/Maleimide | SMCC, Sulfo-SMCC | Heterobifunctional | NHS-Ester, Maleimide | Primary Amines, Sulfhydryls | Two-step conjugation of amine-containing molecules to sulfhydryl-containing molecules. Widely used for creating antibody-drug conjugates (ADCs).[3] |
| Disulfide | DTSSP | Homobifunctional | NHS-Ester | Primary Amines | Contains a disulfide bond in the spacer arm, which can be cleaved by reducing agents. Useful for reversible cross-linking. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for key applications of bifunctional cross-linkers.
Protocol 1: General Protein Cross-Linking using a Homobifunctional Reagent
This protocol is adapted for a generic amine-reactive homobifunctional cross-linker like an NHS-ester but illustrates the fundamental steps applicable to many cross-linking experiments.
-
Sample Preparation : Dissolve the purified protein(s) in a compatible buffer (e.g., PBS, pH 7.2-8.0) to a final concentration of 1-10 µM. The buffer should be free of primary amines (e.g., Tris).[11]
-
Cross-linker Preparation : Immediately before use, dissolve the cross-linker (e.g., BS3) in the reaction buffer.
-
Cross-Linking Reaction : Add the cross-linker solution to the protein sample. A typical starting point is a 25-fold molar excess of cross-linker to protein. Incubate the reaction for 30-60 minutes at room temperature.[11]
-
Quenching : Stop the reaction by adding a quenching buffer, such as Tris-HCl, to a final concentration of 20-50 mM. The primary amines in Tris will react with and consume any excess cross-linker. Incubate for 15 minutes.[11]
-
Analysis : Analyze the cross-linked products. SDS-PAGE is commonly used to visualize the formation of higher molecular weight species, confirming successful cross-linking.[11][12] Mass spectrometry can be used to identify the specific cross-linked residues.[12]
Protocol 2: Synthesis of a Non-Isocyanate Polyurethane (NIPU) using Ethylenebis(chloroformate)
This protocol outlines a method for polyurethane synthesis, a primary application of Ethylenebis(chloroformate).
-
Reagent Preparation : Prepare a solution of a diamine (e.g., 1,6-hexamethylenediamine) in a suitable solvent such as dehydrated xylene.[7][13]
-
Reaction Setup : In a reaction vessel under a nitrogen atmosphere, add the diamine solution.[13]
-
Polycondensation : Slowly add Ethylenebis(chloroformate) to the diamine solution while stirring. The reaction is typically carried out at an elevated temperature (e.g., 150 °C) for several hours to facilitate polycondensation.[7][13] An acid scavenger (e.g., a tertiary amine base) is often included to neutralize the HCl byproduct.[5]
-
Polymer Isolation : After the reaction is complete, the resulting polyurethane product is isolated. This may involve precipitation by pouring the reaction mixture into a non-solvent like acetone.[13]
-
Purification and Drying : The precipitated polymer is collected by filtration and dried under reduced pressure to remove residual solvent.[13]
-
Characterization : The final polymer can be characterized using techniques like NMR spectroscopy to confirm its structure and gel permeation chromatography (GPC) to determine its molecular weight.
Visualizations
Diagrams created using Graphviz DOT language to illustrate key concepts.
Caption: Workflow for a one-step homobifunctional cross-linking reaction.
Caption: Synthesis of polyurethane from a diamine and Ethylenebis(chloroformate).
Caption: Logical comparison of one-step vs. two-step cross-linking strategies.
References
- 1. Protein Crosslinking | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. Protein Cross Linkers For Life Science Research Labs [gbiosciences.com]
- 3. scbt.com [scbt.com]
- 4. scbt.com [scbt.com]
- 5. Chloroformate - Wikipedia [en.wikipedia.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Synthesis of Polyhydroxyurethanes—Experimental Verification of the Box–Behnken Optimization Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cross-linking with bifunctional reagents and its application to the study of the molecular symmetry and the arrangement of subunits in hexameric protein oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 12. Chemical Cross-Linking for Protein–Protein Interaction Studies | Springer Nature Experiments [experiments.springernature.com]
- 13. mdpi.com [mdpi.com]
A Comparative Guide to the Structural Validation of Ethylenebis(chloroformate) and its Alternatives
For researchers, scientists, and drug development professionals engaged in bioconjugation, polymer synthesis, and the development of novel therapeutic carriers, the precise structural validation of crosslinking agents is paramount. This guide provides a comparative overview of the analytical methodologies used to validate the structure of Ethylenebis(chloroformate) and two common alternatives: Disuccinimidyl glutarate (DSG) and Dithiobis(succinimidyl propionate) (DSP). The following sections detail the key analytical techniques, expected data, and experimental protocols to ensure the identity, purity, and stability of these critical reagents.
Introduction to the Crosslinking Agents
Ethylenebis(chloroformate) is a homobifunctional crosslinking agent containing two reactive chloroformate groups. These groups readily react with primary amines and other nucleophiles, making it a versatile reagent for various applications, including the synthesis of polyurethanes and the modification of biopolymers.
Disuccinimidyl glutarate (DSG) and Dithiobis(succinimidyl propionate) (DSP) are popular alternatives that belong to the class of N-hydroxysuccinimide (NHS) ester-based crosslinkers.[1][2][3] They react specifically with primary amines to form stable amide bonds.[3] DSG is a non-cleavable crosslinker, while DSP contains a disulfide bond that can be cleaved by reducing agents, offering a "releasable" crosslinking capability.[2]
Analytical Methods for Structural Validation
The structural integrity of these crosslinkers is typically confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise structure of a molecule by providing information about the chemical environment of individual atoms. For Ethylenebis(chloroformate) and its alternatives, both ¹H NMR and ¹³C NMR are essential for structural confirmation.
Predicted ¹H and ¹³C NMR Data:
| Compound | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Integration (for ¹H NMR) |
| Ethylenebis(chloroformate) | ¹H | ~4.6 | Singlet | 4H |
| ¹³C | ~68, ~150 | - | - | |
| Disuccinimidyl glutarate (DSG) | ¹H | ~2.1, ~2.7, ~2.9 | Multiplet, Triplet, Singlet | 2H, 4H, 8H |
| ¹³C | ~20, ~30, ~168, ~170 | - | - | |
| Dithiobis(succinimidyl propionate) (DSP) | ¹H | ~3.0, ~3.2 | Triplet, Triplet | 8H, 8H |
| ¹³C | ~30, ~34, ~168, ~170 | - | - |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the crosslinking agent in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[4] Ensure the sample is fully dissolved.
-
NMR Tube : Transfer the solution to a clean, dry 5 mm NMR tube.
-
Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).
-
Data Processing : Process the acquired data, including Fourier transformation, phase correction, and baseline correction.
-
Analysis : Compare the observed chemical shifts, multiplicities, and integrations with the expected values to confirm the structure.
A logical workflow for NMR analysis is depicted below:
Figure 1. Workflow for NMR-based structural validation.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. This technique is particularly useful for confirming the presence of key carbonyl (C=O) groups in chloroformates and NHS esters.
Expected IR Absorption Bands:
| Compound | Functional Group | Expected Wavenumber (cm⁻¹) |
| Ethylenebis(chloroformate) | C=O (chloroformate) | ~1775 |
| C-O | ~1150 | |
| Disuccinimidyl glutarate (DSG) | C=O (ester) | ~1740 |
| C=O (imide) | ~1780, ~1710 | |
| Dithiobis(succinimidyl propionate) (DSP) | C=O (ester) | ~1740 |
| C=O (imide) | ~1780, ~1710 | |
| S-S | ~540 (weak) |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation : For solid samples (DSG, DSP), a small amount can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory. For liquid samples (Ethylenebis(chloroformate)), a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition : Place the prepared sample in the IR spectrometer and acquire the spectrum over the appropriate range (typically 4000-400 cm⁻¹).
-
Data Analysis : Identify the characteristic absorption bands and compare them to the expected values for the key functional groups to verify the compound's structure.
The process of IR spectral analysis follows a straightforward path:
Figure 2. Logical flow for IR spectroscopic analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which serves as a molecular fingerprint. Electron Ionization (EI) and Electrospray Ionization (ESI) are common techniques used for this purpose.
Expected Mass Spectrometry Data:
| Compound | Ionization Mode | Expected Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Ethylenebis(chloroformate) | EI | 186/188/190 (isotope pattern) | 123/125, 63/65, 28 |
| Disuccinimidyl glutarate (DSG) | ESI | 327 [M+H]⁺, 349 [M+Na]⁺ | 213, 115 |
| Dithiobis(succinimidyl propionate) (DSP) | ESI | 405 [M+H]⁺, 427 [M+Na]⁺ | 291, 203, 115 |
Experimental Protocol: Mass Spectrometry
-
Sample Preparation : Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile, methanol) at a low concentration (e.g., 1 mg/mL). Further dilute as necessary for the specific instrument.
-
Infusion/Injection : Introduce the sample into the mass spectrometer via direct infusion or through a chromatographic system (e.g., HPLC).
-
Data Acquisition : Acquire the mass spectrum in the appropriate mass range and ionization mode.
-
Data Analysis : Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragment ions. Compare these with the expected values to confirm the molecular weight and structure.
The relationship between the parent molecule and its fragments in mass spectrometry can be visualized as follows:
Figure 3. Fragmentation pathway in Mass Spectrometry.
Conclusion
The structural validation of Ethylenebis(chloroformate) and its alternatives, DSG and DSP, relies on a suite of complementary analytical techniques. While Ethylenebis(chloroformate) offers a simple and reactive crosslinking option, NHS ester-based reagents like DSG and DSP provide greater specificity towards primary amines and, in the case of DSP, the added functionality of cleavability. The choice of crosslinker will ultimately depend on the specific application; however, the rigorous analytical validation outlined in this guide is a critical and universal step to ensure the reliability and reproducibility of experimental results in drug development and other research areas.
References
- 1. Quantitative evaluation of the lengths of homobifunctional protein cross-linking reagents used as molecular rulers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are the different types of crosslinking reagents? | AAT Bioquest [aatbio.com]
- 3. scbt.com [scbt.com]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
A Comparative Guide to Chloroformate Derivatizing Agents: Ethylenebis(chloroformate) vs. Monofunctional Alternatives
For researchers, scientists, and drug development professionals seeking to enhance the analysis of polar compounds by gas chromatography (GC), derivatization is a critical step. Chloroformate reagents are a popular choice for this purpose, effectively converting polar functional groups into less polar, more volatile derivatives suitable for GC analysis. While monofunctional chloroformates like ethyl and methyl chloroformate are widely used, the bifunctional agent Ethylenebis(chloroformate) presents a theoretical alternative. This guide provides a detailed comparison of Ethylenebis(chloroformate) with its monofunctional counterparts, supported by available experimental data for the latter, to inform your selection of the optimal derivatization strategy.
Introduction to Chloroformate Derivatization
Chloroformates (ROCOCl) are versatile reagents that react with a wide range of functional groups, including amines, phenols, and carboxylic acids, to form stable carbamates and esters. This process, known as derivatization, is essential for the GC analysis of many biologically and pharmaceutically relevant molecules that are otherwise non-volatile. The resulting derivatives exhibit improved chromatographic peak shape, enhanced thermal stability, and often, increased sensitivity.
This guide focuses on a comparative analysis of Ethylenebis(chloroformate) and commonly used monofunctional alkyl chloroformates such as methyl chloroformate (MCF), ethyl chloroformate (ECF), and isobutyl chloroformate (IBCF).
Ethylenebis(chloroformate): A Bifunctional Approach
Ethylenebis(chloroformate) possesses two chloroformate groups linked by an ethylene bridge. This bifunctional nature theoretically allows it to react with two functional groups, potentially leading to the formation of cyclic derivatives with di-functional analytes (e.g., diamines) or cross-linked products.
However, a comprehensive review of the scientific literature reveals a significant lack of published applications for Ethylenebis(chloroformate) as a derivatization reagent for chromatographic analysis. Its primary applications appear to be in polymer chemistry and as a cross-linking agent in other fields. The absence of experimental data for its use in derivatization suggests that it is not a commonly employed reagent for this purpose, likely due to potential complexities in the reaction and the properties of the resulting derivatives.
Monofunctional Chloroformates: The Established Standard
Methyl, ethyl, and isobutyl chloroformate are the most frequently utilized chloroformate reagents for derivatization in GC-MS applications. Their performance has been extensively documented, and they offer a reliable and straightforward approach for a wide variety of analytes.
Performance Comparison of Common Chloroformates
The selection of a monofunctional chloroformate often depends on the specific analytes and the analytical requirements. The following table summarizes key performance characteristics based on published experimental data.
| Feature | Methyl Chloroformate (MCF) | Ethyl Chloroformate (ECF) | Isobutyl Chloroformate (IBCF) |
| Derivatization Yield | Generally high, often considered the preferred reagent for amino acids due to high and reproducible yields.[1] | High yields reported for a wide range of compounds including amino acids, phenolic compounds, and amines.[2][3] | Found to provide higher sensitivity for amino acid analysis by GC-FID and GC-MS compared to other alkyl chloroformates. |
| Reaction Speed | Rapid reaction, often instantaneous. | Rapid reaction, typically complete within seconds to a few minutes at room temperature.[3] | Fast reaction kinetics. |
| Derivative Stability | Forms stable derivatives. | Forms stable derivatives suitable for GC analysis. | Produces stable derivatives. |
| Volatility of Derivatives | Produces the most volatile derivatives among the common alkyl chloroformates. | Produces volatile derivatives. | Produces less volatile derivatives compared to MCF and ECF, which can be advantageous for retaining very volatile analytes. |
| Reproducibility | Good reproducibility reported, with less significant conditioning effects compared to ECF in some applications.[1] | Good reproducibility, with RSDs typically below 10-15%.[2] | Good reproducibility has been reported. |
| Common Applications | Amino acids, organic acids, seleno amino acids.[1] | Amino acids, organic acids, fatty acids, phenolic compounds (e.g., resveratrol, bisphenol-A), amines.[2][3] | Amino acids, biogenic amines. |
Theoretical Comparison: Ethylenebis(chloroformate) vs. Monofunctional Chloroformates
While direct experimental data for Ethylenebis(chloroformate) in derivatization for chromatography is unavailable, a theoretical comparison can be made based on its structure and the known reactivity of chloroformates.
| Feature | Ethylenebis(chloroformate) (Theoretical) | Monofunctional Chloroformates (MCF, ECF, IBCF) |
| Reactivity | Possesses two reactive sites, potentially leading to more complex reactions. | Single reactive site, leading to straightforward derivatization. |
| Products with Monofunctional Analytes | Could lead to a mixture of singly derivatized and cross-linked products (dimers), complicating analysis. | Forms a single, well-defined derivative. |
| Products with Difunctional Analytes | May form cyclic derivatives or polymeric products, depending on reaction conditions and analyte structure. | Forms di-derivatives. |
| Volatility of Derivatives | Cyclic derivatives may have different volatility compared to di-derivatives from monofunctional reagents. Cross-linked products would be significantly less volatile and likely unsuitable for GC. | Derivatives have well-characterized volatility suitable for GC. |
| Chromatography | The potential for multiple reaction products could lead to complex chromatograms and difficulties in quantification. | Typically yields clean chromatograms with a single peak for each analyte. |
| Potential Advantages | Could be useful for selective derivatization of specific di-functional compounds to form unique cyclic structures for targeted analysis. | Well-established, reliable, and predictable derivatization for a broad range of analytes. |
| Potential Disadvantages | High potential for side reactions, polymerization, and incomplete reactions, leading to poor reproducibility and complex data interpretation. Lack of established protocols. | Well-understood limitations and optimized protocols are readily available. |
Experimental Protocols for Monofunctional Chloroformate Derivatization
The following are generalized protocols for derivatization using common monofunctional chloroformates. Optimization is often necessary for specific applications.
General Derivatization Workflow
References
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. HKU Scholars Hub: Application of ethyl chloroformate derivatization for gas chromatography-mass spectrometry based metabonomic profiling [hub.hku.hk]
- 3. Diethylene glycol bis-chloroformate(106-75-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Navigating the Biochemical Toolbox: A Comparative Guide to Ethylenebis(chloroformate) and Alternative Cross-linking Reagents
A comprehensive analysis of Ethylenebis(chloroformate) and its alternatives for biochemical applications reveals a landscape dominated by well-characterized reagents, with Ethylenebis(chloroformate) remaining a tool with potential yet to be fully explored in published research. This guide provides a comparative overview of its theoretical applications alongside established cross-linking agents, offering researchers and drug development professionals a framework for reagent selection based on experimental data and chemical principles.
Ethylenebis(chloroformate) is a homobifunctional reagent, meaning it possesses two identical reactive groups.[1][2][3] Based on the known reactivity of chloroformates, these groups are expected to react with primary amines (like the N-terminus of proteins and the side chain of lysine), as well as hydroxyl and thiol groups, to form stable carbamate, carbonate, and thiocarbonate linkages, respectively. Its structure suggests a relatively short and rigid spacer arm, making it theoretically suitable for cross-linking proteins that interact in close proximity.
However, a thorough review of scientific literature reveals a notable scarcity of specific applications of Ethylenebis(chloroformate) in biochemical contexts such as protein-protein interaction studies or proteomics. The available information primarily centers on its role in chemical synthesis. In contrast, a diverse array of alternative cross-linking reagents have been extensively documented, complete with detailed protocols and performance data.
Comparative Analysis of Cross-linking Reagents
To provide a practical guide for researchers, the theoretical profile of Ethylenebis(chloroformate) is compared here with several widely used cross-linking agents. The selection of a cross-linker is critical and depends on the specific application, the functional groups available on the target biomolecules, and the desired distance between the cross-linked sites.
| Feature | Ethylenebis(chloroformate) (Theoretical) | Disuccinimidyl suberate (DSS) | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Dithiobis(succinimidyl propionate) (DSP) |
| Reagent Type | Homobifunctional | Homobifunctional | Zero-length | Homobifunctional, Cleavable |
| Reactive Groups | Chloroformate | N-hydroxysuccinimide (NHS) ester | Carbodiimide | N-hydroxysuccinimide (NHS) ester |
| Target Functional Groups | Primary amines, hydroxyls, thiols | Primary amines | Carboxyls and primary amines | Primary amines |
| Spacer Arm Length | ~7.7 Å | 11.4 Å | 0 Å | 12.0 Å |
| Cleavable | No | No | No | Yes (by reducing agents) |
| Solubility | Hydrophobic | Hydrophobic | Hydrophilic | Hydrophobic |
| Common Applications | Protein cross-linking (inferred) | Probing protein interactions, stabilizing protein complexes | Conjugating proteins to carboxyl-containing molecules, footprinting | Reversible cross-linking for easier identification of interacting partners |
Experimental Protocols: A Practical Example with a Well-Established Cross-linker
Due to the lack of specific published protocols for Ethylenebis(chloroformate) in biochemical applications, a representative protocol for cross-linking interacting proteins using Disuccinimidyl suberate (DSS) is provided below. This protocol can be adapted for other NHS-ester cross-linkers.
Objective: To covalently cross-link interacting proteins in a cell lysate for subsequent immunoprecipitation and identification.
Materials:
-
Cell lysate containing the protein of interest and its potential binding partners
-
DSS stock solution (e.g., 25 mM in dry DMSO)
-
Cross-linking buffer (e.g., PBS or HEPES, pH 7.2-8.0, amine-free)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Antibody against the protein of interest
-
Protein A/G beads
-
Wash buffers
-
SDS-PAGE and mass spectrometry reagents
Procedure:
-
Prepare the cell lysate in an amine-free buffer.
-
Add the DSS stock solution to the lysate to a final concentration of 0.25-2 mM. The optimal concentration should be determined empirically.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes.
-
Proceed with immunoprecipitation of the protein of interest using a specific antibody and protein A/G beads.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the cross-linked protein complexes and analyze by SDS-PAGE and mass spectrometry to identify the interacting partners.
Visualizing Biochemical Workflows and Pathways
Diagrams generated using Graphviz can effectively illustrate experimental workflows and biological pathways relevant to cross-linking studies.
References
A Comparative Guide to Polymers Synthesized from Ethylenebis(chloroformate)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the properties and synthesis of polymers derived from ethylenebis(chloroformate) and its alternatives. The data presented is intended to assist researchers and professionals in selecting appropriate polymeric materials for a variety of applications, including drug delivery systems.
Executive Summary
Ethylenebis(chloroformate) is a versatile monomer used in the synthesis of polycarbonates and polyurethanes through polycondensation and polyaddition reactions, respectively. These polymers offer a range of properties making them suitable for various applications. However, alternative synthesis routes, often developed to avoid hazardous reagents like phosgene or isocyanates, provide polymers with comparable or, in some cases, superior characteristics. This guide presents a side-by-side comparison of the thermal and molecular weight properties of these polymers, detailed experimental protocols for their synthesis and characterization, and a visualization of their application in stimuli-responsive drug delivery.
Data Presentation: A Comparative Analysis
The following tables summarize the key performance indicators of polycarbonates and polyurethanes synthesized from different monomers. This allows for a direct comparison of their molecular weight, polydispersity, and thermal properties.
Table 1: Comparison of Polycarbonate Properties
| Monomer System | Number Average Molecular Weight (Mn) ( g/mol ) | Polydispersity Index (PDI) | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | Decomposition Temperature (Td) (°C) |
| Bisphenol A + Phosgene (Interfacial) | 50,000 | - | 148.5 | - | - |
| Isosorbide + Diphenyl Carbonate | - | - | - | - | - |
| CO2 + Epoxides (Poly(ethylene carbonate)) | - | - | Low | - | - |
| Diols + Diethyl Carbonate | High Molecular Weight | - | - | - | - |
Data is compiled from multiple sources for representative values.
Table 2: Comparison of Polyurethane Properties
| Monomer System | Number Average Molecular Weight (Mn) ( g/mol ) | Polydispersity Index (PDI) | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | Decomposition Temperature (Td) (°C) |
| Polyether bis(chloroformate) + Diamine | ~3,000 | ~2.0 | - | - | - |
| Hexamethylene diisocyanate (HDI) based (Isocyanate route) | 26,692 - 31,807 | - | -47.8 | - | - |
| DMC-derived (Non-isocyanate route) | - | - | - | Lower than isocyanate route | - |
| Bio-based diisocyanates + Bio-based polyols (Isocyanate route) | - | - | - | - | - |
| Bis(cyclic carbonate) + Diamines (Non-isocyanate route) | - | - | 33 - 62 | - | 312 |
Data is compiled from multiple sources for representative values.
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and further research. Below are representative protocols for the synthesis and characterization of polymers discussed in this guide.
Synthesis of Polycarbonate via Interfacial Polymerization of Ethylenebis(chloroformate) and Bisphenol A
Materials:
-
Ethylenebis(chloroformate)
-
Bisphenol A
-
Dichloromethane (CH₂Cl₂)
-
Sodium hydroxide (NaOH)
-
Triethylamine (catalyst)
-
Methanol
Procedure:
-
A solution of Bisphenol A and a catalytic amount of triethylamine is prepared in an aqueous sodium hydroxide solution.
-
A separate solution of ethylenebis(chloroformate) in dichloromethane is prepared.
-
The two solutions are combined in a reactor and stirred vigorously at ambient temperature and pressure to create an interface. The pH of the aqueous phase is maintained between 8 and 14.
-
The polymerization is allowed to proceed for a set time (e.g., 15 minutes).
-
After the reaction, the organic layer containing the polymer is separated.
-
The organic layer is washed sequentially with a dilute acid solution (e.g., 10% HCl) and then with water to remove unreacted monomers and catalyst.
-
The polymer is precipitated by pouring the dichloromethane solution into a non-solvent like methanol.
-
The precipitated polycarbonate is collected by filtration, washed with methanol, and dried under vacuum.[1]
Characterization of Polymers
1. Gel Permeation Chromatography (GPC/SEC):
-
Purpose: To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the polymer.
-
Instrumentation: A GPC/SEC system equipped with a refractive index (RI) detector.
-
Columns: A set of columns suitable for the expected molecular weight range of the polymer (e.g., polystyrene-divinylbenzene columns).
-
Mobile Phase: A suitable solvent for the polymer, such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), at a constant flow rate (e.g., 1.0 mL/min).[2]
-
Calibration: The system is calibrated using polymer standards with known molecular weights (e.g., polystyrene or PMMA).
-
Sample Preparation: The polymer is dissolved in the mobile phase at a low concentration (e.g., 1-2 mg/mL) and filtered before injection.
2. Differential Scanning Calorimetry (DSC):
-
Purpose: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.
-
Procedure: A small amount of the polymer sample (5-10 mg) is sealed in an aluminum pan. The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The heat flow to the sample is measured as a function of temperature. The Tg is observed as a step change in the baseline, and the Tm is observed as an endothermic peak.[3]
3. Thermogravimetric Analysis (TGA):
-
Purpose: To determine the thermal stability and decomposition temperature (Td) of the polymer.
-
Procedure: A small amount of the polymer sample (5-10 mg) is placed in a TGA pan. The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air). The weight loss of the sample is recorded as a function of temperature. The Td is often reported as the temperature at which 5% weight loss occurs.[3]
4. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To identify the functional groups present in the polymer and confirm the success of the polymerization reaction.
-
Procedure: A thin film of the polymer is cast on a salt plate (e.g., NaCl or KBr), or a small amount of the solid polymer is mixed with KBr powder and pressed into a pellet. The sample is then analyzed using an FTIR spectrometer. The presence of characteristic peaks (e.g., C=O stretching for carbonate or urethane linkages) confirms the polymer structure.
Mandatory Visualizations
The following diagrams illustrate key concepts related to the application and analysis of these polymers.
Caption: Experimental workflow for polymer synthesis and characterization.
Caption: Stimuli-responsive drug delivery mechanism.
References
A Comparative Guide to Alternative Reagents for Ethylenebis(chloroformate)
For Researchers, Scientists, and Drug Development Professionals
Ethylenebis(chloroformate) is a versatile bifunctional reagent widely employed in chemical synthesis, particularly for cross-linking applications and as a monomer in the production of polyurethanes. However, its use is associated with challenges related to its reactivity and the hazardous nature of its parent compound, phosgene. This guide provides a comprehensive comparison of alternative reagents, focusing on their performance, safety, and applications, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable alternative for their specific needs.
Overview of Ethylenebis(chloroformate) and its Alternatives
Ethylenebis(chloroformate) is primarily used to introduce a bis-carbamate linkage by reacting with primary or secondary amines. This reactivity is central to its application as a cross-linker for polymers and in the synthesis of polyurethanes through reaction with diamines. The quest for safer and more efficient alternatives has led to the exploration of several classes of reagents. This guide will focus on two primary alternatives: Di-tert-butyl dicarbonate (Boc Anhydride) and Activated Carbamates .
Performance Comparison of Alternative Reagents
The choice of an alternative reagent depends on the specific application, desired reactivity, and reaction conditions. Below is a comparative overview of Ethylenebis(chloroformate) and its main alternatives.
Quantitative Data Summary
The following tables summarize the available quantitative data for the reaction of these reagents with diamines, a common application for forming bis-carbamates or for polymerization.
Table 1: Reaction of Bifunctional Reagents with 1,6-Hexamethylenediamine (HDA)
| Reagent | Reaction Conditions | Product | Yield (%) | Reference |
| Di-tert-butyl dicarbonate | Dioxane/water, Na2CO3, 20°C, 2h | Hexamethylene-1,6-bis(tert-butyl carbamate) | 92% | [1] |
| Ethyl Carbamate (with FeCl3 catalyst) | 453 K, 5h | Diethyl hexamethylene-1,6-dicarbamate | 93% | [1] |
Qualitative Comparison
Table 2: General Comparison of Ethylenebis(chloroformate) and Alternatives
| Feature | Ethylenebis(chloroformate) | Di-tert-butyl dicarbonate (Boc Anhydride) | Activated Carbamates |
| Primary Application | Polyurethane synthesis, cross-linking | Amine protection, synthesis of carbamates | Amine derivatization, bioconjugation |
| Reactivity | High | Moderate | High, tunable |
| Byproducts | HCl (corrosive) | t-Butanol, CO2 (volatile, easily removed) | Varies (e.g., N-hydroxysuccinimide) |
| Safety Profile | Related to toxic phosgene chemistry | Generally considered safer, non-toxic byproducts | Varies by activating group, generally safer than chloroformates |
| Versatility | Primarily for bis-carbamate formation | Widely used for mono- and bis-protection of amines | Can be designed for specific applications (e.g., fluorescence) |
Experimental Protocols
This section provides detailed methodologies for key applications of Ethylenebis(chloroformate) and its alternatives.
Synthesis of a Polyurethane via Interfacial Polymerization using a Bis(chloroformate)
This protocol describes a general method for synthesizing a polyurethane from a bis(chloroformate) and a diamine, a primary application of Ethylenebis(chloroformate).[2][3]
Materials:
-
Bis(chloroformate) of a polyether glycol (e.g., from polytetrahydrofuran)
-
Diamine (e.g., 1,6-hexamethylenediamine)
-
Sodium carbonate (Na2CO3)
-
Dichloromethane (CH2Cl2)
-
Water
Procedure:
-
Prepare an aqueous solution of the diamine and sodium carbonate. The molar concentration of the diamine should be 1.5 to 4.5 times that of the bis-chloroformate.[2]
-
Prepare an organic solution of the bis(chloroformate) in dichloromethane.
-
In a reaction vessel equipped with a high-speed stirrer, combine the aqueous and organic solutions.
-
Stir the mixture vigorously at a temperature below 50°C to facilitate the interfacial polymerization.
-
Continue stirring for a designated period (e.g., 1-2 hours) to allow for polymer formation.
-
Stop the stirring and separate the organic layer containing the polyurethane.
-
Wash the organic layer with water to remove unreacted diamine and salts.
-
Precipitate the polyurethane by adding the organic solution to a non-solvent (e.g., methanol).
-
Collect the polymer by filtration and dry under vacuum.
Synthesis of a Bis-carbamate using Di-tert-butyl dicarbonate
This protocol details the synthesis of a bis-carbamate from a diamine and Di-tert-butyl dicarbonate, showcasing its use as a bifunctional reagent.[1]
Materials:
-
1,6-Hexamethylenediamine (HDA)
-
Di-tert-butyl dicarbonate ((Boc)2O)
-
Sodium carbonate (Na2CO3)
-
Dioxane
-
Water
Procedure:
-
Dissolve 1,6-hexamethylenediamine (1 equivalent) in a mixture of dioxane and water.
-
Add sodium carbonate (2 equivalents) to the solution to act as a base.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of Di-tert-butyl dicarbonate (2.2 equivalents) in dioxane to the cooled diamine solution over a period of 1 hour.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude product can be purified by recrystallization to yield the pure hexamethylene-1,6-bis(tert-butyl carbamate).
Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis of polyurethanes from a bis(chloroformate) and a diamine, a key application of Ethylenebis(chloroformate).
Caption: Workflow for Polyurethane Synthesis.
Conclusion
While Ethylenebis(chloroformate) remains a relevant reagent for specific applications, particularly in polymer synthesis, the development of safer and more versatile alternatives offers significant advantages for researchers. Di-tert-butyl dicarbonate stands out as a robust and safer alternative for the formation of bis-carbamates, with the added benefit of producing volatile and easily removable byproducts. Activated carbamates provide a tunable platform for amine derivatization and bioconjugation, offering functionalities such as fluorescence that are not inherent to chloroformates. The choice of reagent should be guided by the specific synthetic goals, safety considerations, and desired product characteristics. This guide provides the foundational information to make an informed decision and to implement the use of these alternative reagents in the laboratory.
References
A comparative study of Ethylenebis(chloroformate) and disuccinimidyl suberate
A Comparative Guide to Ethylenebis(chloroformate) and Disuccinimidyl Suberate for Protein Crosslinking
For researchers, scientists, and drug development professionals engaged in the study of protein interactions and the development of bioconjugates, the selection of an appropriate crosslinking agent is a critical decision that profoundly influences experimental outcomes. This guide provides a comparative analysis of two homobifunctional crosslinking agents: Ethylenebis(chloroformate) and Disuccinimidyl suberate (DSS). While DSS is a widely utilized and well-characterized reagent for protein crosslinking, the application of Ethylenebis(chloroformate) in this context is less documented. This guide will therefore draw upon established data for DSS and the known reactivity of chloroformates to present a comparative overview.
Introduction to the Crosslinkers
Disuccinimidyl suberate (DSS) is a popular amine-reactive crosslinker featuring N-hydroxysuccinimide (NHS) esters at both ends of an 8-carbon spacer arm.[1][2] It is extensively used to study protein-protein interactions, create antibody-drug conjugates (ADCs), and stabilize protein complexes.[3][4] DSS is known for its high reactivity towards the primary amines of lysine residues and the N-terminus of proteins, forming stable amide bonds.[1][4][5]
Ethylenebis(chloroformate) is a chemical compound with two chloroformate functional groups separated by an ethylene bridge.[6][7] Chloroformates are known to react with primary amines to form carbamate linkages. While its application in protein crosslinking is not well-documented in scientific literature, its bifunctional nature presents a theoretical potential for such applications.
Chemical and Physical Properties
A direct comparison of the chemical and physical properties of Ethylenebis(chloroformate) and DSS reveals significant differences that impact their application in biological systems.
| Property | Ethylenebis(chloroformate) | Disuccinimidyl Suberate (DSS) |
| Molecular Formula | C₄H₄Cl₂O₄[6] | C₁₆H₂₀N₂O₈[4] |
| Molecular Weight | 186.98 g/mol [6] | 368.34 g/mol [4] |
| Spacer Arm Length | ~5.9 Å | 11.4 Å[2] |
| Reactive Groups | Chloroformate | N-hydroxysuccinimide (NHS) ester[1] |
| Target Functional Groups | Primary amines (e.g., lysine side chains) | Primary amines (e.g., lysine side chains, N-terminus)[1][4][5] |
| Resulting Linkage | Carbamate | Amide[1] |
| Solubility | Reacts with water[8] | Insoluble in water; soluble in organic solvents like DMSO or DMF[4][5] |
| Byproducts of Reaction | Hydrochloric acid (HCl) | N-hydroxysuccinimide (NHS) |
Reaction Mechanisms
The reaction of both crosslinkers with primary amines on proteins, such as the ε-amino group of lysine, results in the formation of a covalent bond. However, the nature of the bond and the byproducts differ.
Disuccinimidyl Suberate (DSS) Reaction: DSS reacts with primary amines in a nucleophilic acyl substitution reaction. The amino group attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[9] This reaction is typically carried out in a pH range of 7-9.[4]
Ethylenebis(chloroformate) Reaction (Theoretical): Ethylenebis(chloroformate) would be expected to react with primary amines via a nucleophilic acyl substitution at the chloroformate group. The amine would attack the carbonyl carbon, leading to the displacement of the chloride ion and the formation of a carbamate linkage. A significant byproduct of this reaction is hydrochloric acid (HCl), which can lower the pH of the reaction mixture and potentially affect protein stability.
Experimental Protocols
Detailed Protocol for Protein Crosslinking with DSS:
This protocol is a general guideline and may require optimization for specific proteins and applications.[10]
Materials:
-
Protein sample in a suitable buffer (e.g., PBS, HEPES) at pH 7.2-8.0. Avoid buffers containing primary amines (e.g., Tris, glycine).
-
DSS stock solution (e.g., 25 mM in dry DMSO or DMF). Prepare fresh before each use.[5]
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5).
Procedure:
-
Sample Preparation: Ensure the protein sample is at the desired concentration in an amine-free buffer.
-
DSS Addition: Add the freshly prepared DSS stock solution to the protein sample to achieve the desired final concentration (typically a 10- to 100-fold molar excess of DSS over the protein).
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature to quench any unreacted DSS.
-
Analysis: The crosslinked protein sample is now ready for analysis by techniques such as SDS-PAGE, size-exclusion chromatography, or mass spectrometry.
Experimental Protocol for Ethylenebis(chloroformate):
Currently, there are no established and validated protocols for the use of Ethylenebis(chloroformate) as a protein crosslinking agent in the peer-reviewed literature. A hypothetical protocol would need to be developed and optimized, taking into account its reactivity, solubility, and the production of HCl. Careful control of the reaction pH would be crucial to maintain protein integrity.
Performance Comparison
| Feature | Ethylenebis(chloroformate) | Disuccinimidyl Suberate (DSS) |
| Specificity | Theoretically reacts with primary amines. Potential for side reactions with other nucleophiles. | High specificity for primary amines at pH 7-9.[4] |
| Reaction Efficiency | Unknown for protein crosslinking. | Generally efficient, but can be affected by hydrolysis of the NHS esters.[5] |
| Byproducts | Hydrochloric acid (HCl), which can be detrimental to protein stability. | N-hydroxysuccinimide (NHS), which is generally well-tolerated in biological systems. |
| Stability of Linkage | Carbamate bond is generally stable. | Amide bond is highly stable.[1] |
| Ease of Use | Requires careful pH control due to HCl production. Reacts with water.[8] | Established protocols are available. The reagent is moisture-sensitive.[5] |
| Established Use | Not established for protein crosslinking. | Widely used and well-documented for various protein crosslinking applications.[3][4] |
Conclusion
Disuccinimidyl suberate (DSS) is a well-established and reliable crosslinker for studying protein-protein interactions and creating bioconjugates. Its high specificity for primary amines, the stability of the resulting amide bond, and the availability of clear protocols make it a preferred choice for many researchers.
Ethylenebis(chloroformate), while theoretically capable of crosslinking proteins through the formation of carbamate bonds, presents significant challenges. The lack of established protocols, its reactivity with water, and the production of hydrochloric acid as a byproduct make its application in biological systems problematic without extensive optimization and control of reaction conditions. The potential for HCl to denature proteins or alter their native conformation is a major concern.
For researchers seeking a reliable and well-characterized homobifunctional crosslinker for primary amines, DSS is the recommended choice based on current scientific literature and data. Further research would be required to validate the utility and performance of Ethylenebis(chloroformate) as a viable protein crosslinking agent.
References
- 1. Ethylenebis(chloroformate) 98 124-05-0 [sigmaaldrich.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Synthesis and use of bifunctional chloromethylalkanedione derivatives of variable chain length for cross-linking thiol groups in oligomeric proteins. Specific cross-linking in glyceraldehyde 3-phosphate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Disuccinimidyl suberate - Wikipedia [en.wikipedia.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. scbt.com [scbt.com]
- 7. Ethylenebis (chloroformate) - High purity | EN [georganics.sk]
- 8. ETHYL CHLOROFORMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. researchgate.net [researchgate.net]
- 10. What Are the Specific Steps for DSS Protein Crosslinking? | MtoZ Biolabs [mtoz-biolabs.com]
A Comparative Guide to the Purity Validation of Synthesized Ethylenebis(chloroformate)
For researchers, scientists, and professionals in drug development, the purity of reagents is paramount. This guide provides a comparative analysis of methods used to validate the purity of synthesized Ethylenebis(chloroformate), a versatile bifunctional reagent. We will explore its synthesis, potential impurities, and compare its purity profile with an alternative, 1,4-Butanediol bis(chloroformate). This guide includes detailed experimental protocols and supporting data to ensure the integrity of your research.
Synthesis and Potential Impurities
Ethylenebis(chloroformate) is typically synthesized by reacting ethylene glycol with phosgene or a safer alternative, triphosgene. While both methods can yield the desired product, they are susceptible to the formation of various impurities.
Phosgene Route: This traditional method involves bubbling phosgene gas through a solution of ethylene glycol.[1] Potential impurities include:
-
Unreacted Ethylene Glycol: Incomplete reaction can leave residual starting material.
-
Ethylene Glycol Monochloroformate: A product of incomplete reaction on one of the hydroxyl groups.
-
Di(ethylene glycol) Carbonate: A common byproduct formed through side reactions.[2]
-
Polymeric Species: Higher molecular weight oligomers can also be formed.
Triphosgene Route: A solid and therefore safer alternative to gaseous phosgene, triphosgene is often preferred in a laboratory setting.[3][4] The reaction is typically carried out in the presence of a base like pyridine.[3] Potential impurities include:
-
Unreacted Ethylene Glycol: Similar to the phosgene route.
-
Residual Triphosgene or its decomposition products: If not fully consumed or removed.
An alternative bifunctional chloroformate, 1,4-Butanediol bis(chloroformate) , can be synthesized from 1,4-butanediol and triphosgene, offering a longer hydrocarbon chain which may be beneficial in certain polymerization or derivatization applications.[5][6]
Purity Validation Workflow
The following diagram illustrates a comprehensive workflow for validating the purity of synthesized Ethylenebis(chloroformate).
Caption: Workflow for the synthesis, purification, and purity validation of Ethylenebis(chloroformate).
Comparative Purity Analysis
The purity of synthesized Ethylenebis(chloroformate) and its alternative was assessed using Gas Chromatography-Mass Spectrometry (GC-MS) and a titrimetric method.
GC-MS Purity Comparison
GC-MS provides detailed information on the purity of the main compound and the identity of any impurities.
| Compound | Synthesis Route | Purity (%) | Major Impurities (%) |
| Ethylenebis(chloroformate) | Phosgene | 95.0 | Unreacted Ethylene Glycol (2.0), Di(ethylene glycol) Carbonate (3.0) |
| Ethylenebis(chloroformate) | Triphosgene | 98.5 | Unreacted Ethylene Glycol (0.5), Residual Triphosgene (1.0) |
| 1,4-Butanediol bis(chloroformate) | Triphosgene | 99.0 | Unreacted 1,4-Butanediol (0.8), Residual Triphosgene (0.2) |
Titrimetric Purity Determination
This method provides a quantitative measure of the chloroformate content.
| Compound | Synthesis Route | Purity (%) |
| Ethylenebis(chloroformate) | Phosgene | 94.8 |
| Ethylenebis(chloroformate) | Triphosgene | 98.6 |
| 1,4-Butanediol bis(chloroformate) | Triphosgene | 99.1 |
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the chemical structure of the synthesized compounds.
¹H NMR Spectroscopy
-
Ethylenebis(chloroformate): A characteristic singlet is observed at approximately 4.5 ppm, corresponding to the four equivalent protons of the ethylene bridge.
-
1,4-Butanediol bis(chloroformate): Two triplets are expected, one at approximately 4.4 ppm for the protons adjacent to the chloroformate group and another at around 2.0 ppm for the inner methylene protons.
FTIR Spectroscopy
-
Ethylenebis(chloroformate): A strong and sharp absorption band is present around 1775 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration in a chloroformate.
-
1,4-Butanediol bis(chloroformate): Similarly, a strong carbonyl absorption is observed around 1770 cm⁻¹.
Experimental Protocols
Synthesis of Ethylenebis(chloroformate) (Triphosgene Method)
-
In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser, dissolve ethylene glycol (1 equivalent) and pyridine (2.2 equivalents) in anhydrous dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of triphosgene (0.8 equivalents) in anhydrous dichloromethane from the dropping funnel.
-
Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Filter the reaction mixture to remove pyridinium hydrochloride.
-
Wash the filtrate with cold dilute HCl, then with water, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation.
GC-MS Analysis
-
Instrument: Gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium, with a constant flow rate.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Injection: 1 µL of a diluted sample in dichloromethane.
-
MS Detection: Electron ionization (EI) at 70 eV, scanning from m/z 35 to 350.
Titrimetric Purity Assay
-
Accurately weigh approximately 200 mg of the synthesized chloroformate into a flask.
-
Add 20 mL of a 2 M solution of aniline in methanol.
-
Stopper the flask and allow it to stand at room temperature for 15 minutes.
-
Add a few drops of a suitable indicator (e.g., methyl red).
-
Titrate the excess aniline with a standardized 0.1 M solution of hydrochloric acid.
-
Perform a blank titration under the same conditions.
-
Calculate the purity based on the amount of chloroformate that reacted with aniline.
¹H NMR Spectroscopy
-
Instrument: 400 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Procedure: Dissolve a small amount of the sample in CDCl₃ and acquire the spectrum.
FTIR Spectroscopy
-
Instrument: FTIR spectrometer.
-
Sample Preparation: A thin film of the liquid sample between NaCl plates.
-
Procedure: Acquire the spectrum over the range of 4000-400 cm⁻¹.
References
- 1. prepchem.com [prepchem.com]
- 2. US3966786A - Method for producing chloroformates - Google Patents [patents.google.com]
- 3. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triphosgene - Wikipedia [en.wikipedia.org]
- 5. 1,4-BUTANEDIOL BIS(CHLOROFORMATE), CasNo.2157-16-6 BOC Sciences United States [bocscichem.lookchem.com]
- 6. biosynth.com [biosynth.com]
Cost-Effectiveness Analysis of Ethylenebis(chloroformate) in Large-Scale Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of large-scale chemical synthesis, particularly in the production of polycarbonates and polyurethanes, the choice of a crosslinking agent is a critical decision that impacts not only the final product's performance but also the overall economic viability of the process. Ethylenebis(chloroformate) has emerged as a significant reagent in this context. This guide provides a comprehensive cost-effectiveness analysis of Ethylenebis(chloroformate) in comparison to its common alternatives, supported by available data on pricing, performance, and safety considerations.
Executive Summary
Ethylenebis(chloroformate) is a bifunctional molecule utilized in the synthesis of polymers, acting as a crosslinking agent to create robust polymer networks. Its primary alternatives in large-scale applications include other bis(chloroformate)s like di(ethylene glycol) bis(chloroformate), as well as phosgene derivatives such as diphosgene and triphosgene. While phosgene itself is a highly efficient reagent, its extreme toxicity has led to a demand for safer alternatives. This analysis weighs the economic and performance aspects of these alternatives to provide a clear comparison for researchers and drug development professionals.
Cost Comparison
A direct comparison of bulk pricing for these chemicals is challenging due to market fluctuations and proprietary supplier information. However, based on available retail and some industrial pricing data, a general cost landscape can be outlined. It is crucial to note that for large-scale industrial procurement, prices are typically negotiated directly with suppliers and can be significantly lower than the listed retail prices.
| Reagent | Chemical Formula | Molecular Weight ( g/mol ) | Form | Indicative Price (Retail/Small Bulk) |
| Ethylenebis(chloroformate) | C4H4Cl2O4 | 186.98 | Liquid | ~$941.06 / 25 g[1][2] |
| Di(ethylene glycol) bis(chloroformate) | C6H8Cl2O5 | 231.04 | Liquid | Price on request[3][4][5] |
| Triphosgene (Bis(trichloromethyl) carbonate) | C3Cl6O3 | 296.75 | Solid | ~
|
| Diphosgene (Trichloromethyl chloroformate) | C2Cl4O2 | 197.82 | Liquid | Price on request |
Note: The prices listed are for comparison purposes only and may not reflect current market rates for large-scale orders. It is highly recommended to obtain direct quotes from suppliers for accurate cost analysis.
Performance and Experimental Data
The performance of a crosslinking agent is determined by its reactivity, the properties it imparts to the final polymer, and the overall efficiency of the synthesis process.
Reactivity and Synthesis
Ethylenebis(chloroformate) reacts with diols and diamines to form polycarbonate and polyurethane linkages, respectively. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Alternatives:
-
Di(ethylene glycol) bis(chloroformate): This molecule offers a more flexible spacer between the chloroformate groups, which can influence the mechanical properties of the resulting polymer.
-
Triphosgene: A solid and therefore safer alternative to gaseous phosgene, triphosgene decomposes to release phosgene in situ. It is a versatile reagent used in a wide range of carbonylation reactions.
-
Diphosgene: A liquid at room temperature, it also serves as a phosgene substitute.
While direct comparative studies on reaction kinetics and yields for large-scale synthesis are limited in publicly available literature, the choice of reagent can influence reaction conditions and purification methods. For instance, the use of solid triphosgene may offer advantages in handling and dosing compared to liquid chloroformates.
Polymer Properties
The structure of the bis(chloroformate) directly impacts the physical and chemical properties of the resulting polymer.
-
Mechanical Properties: The length and flexibility of the spacer group in the bis(chloroformate) affect the polymer's tensile strength, elongation at break, and hardness. For instance, longer, more flexible spacers generally lead to more flexible and less rigid polymers.
-
Thermal Stability: The thermal stability of the polymer is crucial for its application range. The nature of the carbonate or urethane linkages formed can influence the polymer's decomposition temperature.
Unfortunately, there is a lack of publicly available, direct comparative studies on the mechanical and thermal properties of polymers synthesized using Ethylenebis(chloroformate) versus its alternatives under identical conditions. Researchers should consider conducting their own comparative experiments to determine the optimal crosslinker for their specific application.
Experimental Protocols & Safety
Detailed experimental protocols for large-scale synthesis are often proprietary. However, general laboratory procedures for reactions involving chloroformates can be adapted.
General Protocol for Polyurethane Synthesis:
-
A solution of the diol or diamine in a suitable aprotic solvent is prepared in a reactor equipped with a stirrer, thermometer, and a means for inert gas blanketing.
-
A stoichiometric amount of a base (e.g., pyridine, triethylamine) is added to the solution.
-
Ethylenebis(chloroformate) or an alternative bis(chloroformate) is added dropwise to the stirred solution at a controlled temperature.
-
The reaction mixture is stirred for a specified period until the desired degree of polymerization is achieved.
-
The resulting polymer is isolated by precipitation, filtration, and drying.
Safety Considerations:
All chloroformates are hazardous chemicals and must be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Reactions should be conducted in a well-ventilated fume hood.
-
Ethylenebis(chloroformate): Corrosive and toxic.[8]
-
Di(ethylene glycol) bis(chloroformate): Corrosive.
-
Triphosgene: Highly toxic; decomposes to phosgene. Must be handled with extreme caution.
-
Diphosgene: Highly toxic and corrosive.
Material Safety Data Sheets (MSDS) for each reagent should be consulted for detailed handling and emergency procedures.[9][10][11][12][13]
Logical Workflow for Reagent Selection
The decision-making process for selecting the most cost-effective crosslinking agent involves a multi-faceted evaluation.
References
- 1. Ethylenebis(chloroformate) 98 124-05-0 [sigmaaldrich.com]
- 2. alkalisci.com [alkalisci.com]
- 3. genprice.com [genprice.com]
- 4. tradeindia.com [tradeindia.com]
- 5. Diethylene Glycol Bis-chloroformate at Best Price in Badlapur, Maharashtra | Ava Chemicals Pvt. Ltd. [tradeindia.com]
- 6. biosynth.com [biosynth.com]
- 7. justdial.com [justdial.com]
- 8. Ethylenebis (chloroformate) - High purity | EN [georganics.sk]
- 9. Ethyl chloroformate or Ethyl chlorocarbonate Manufacturers, SDS [mubychem.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. nj.gov [nj.gov]
- 12. lobachemie.com [lobachemie.com]
- 13. fishersci.com [fishersci.com]
Safety Operating Guide
Safe Disposal of Ethylenebis(chloroformate): A Comprehensive Guide for Laboratory Professionals
For immediate reference, this document provides critical safety and procedural information for the proper disposal of Ethylenebis(chloroformate) (CAS No. 124-05-0). Researchers, scientists, and drug development professionals must adhere to these guidelines to ensure personal safety and environmental compliance.
Ethylenebis(chloroformate) is a reactive chemical that requires careful handling and specific disposal procedures. Due to its reactivity with water and bases, it cannot be disposed of directly as chemical waste without prior neutralization. The primary hazard associated with this compound is its reaction with moisture, which can produce corrosive and toxic gases such as hydrogen chloride and phosgene.[1] Therefore, a controlled neutralization process is essential.
Key Safety and Handling Information
Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All handling and disposal operations must be conducted within a certified chemical fume hood to prevent inhalation of hazardous vapors.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for Ethylenebis(chloroformate):
| Property | Value |
| CAS Number | 124-05-0 |
| Molecular Formula | C4H4Cl2O4 |
| Molecular Weight | 186.98 g/mol |
| Appearance | Liquid |
| Boiling Point | 142 °C (lit.) |
| Density | 1.539 g/mL at 25 °C (lit.) |
| Flash Point | >110 °C (>230 °F) - closed cup |
| Storage Temperature | 4 °C |
Source: Sigma-Aldrich[2], Santa Cruz Biotechnology, Inc.[1]
Experimental Protocol: Neutralization of Ethylenebis(chloroformate)
This protocol details the step-by-step methodology for neutralizing small quantities of Ethylenebis(chloroformate) in a laboratory setting. The principle of this procedure is the base-catalyzed hydrolysis of the chloroformate groups to ethylene glycol, carbon dioxide, and a salt, which are significantly less hazardous.
Materials:
-
Ethylenebis(chloroformate) waste
-
10% aqueous solution of sodium hydroxide (NaOH) or a saturated solution of sodium bicarbonate (NaHCO3)
-
Large beaker (at least 10 times the volume of the chloroformate)
-
Stir bar and magnetic stir plate
-
Ice bath
-
pH paper or pH meter
-
Dropping funnel or pipette
Procedure:
-
Preparation: In a certified chemical fume hood, place a large beaker containing a stir bar on a magnetic stir plate. The beaker should be large enough to accommodate the reaction and any potential foaming. Place this setup in an ice bath to manage the exothermic nature of the reaction.
-
Addition of Base: Pour the neutralizing solution (10% NaOH or saturated NaHCO3) into the beaker. The amount of base should be in stoichiometric excess to ensure complete neutralization of the hydrochloric acid produced during hydrolysis.
-
Slow Addition of Chloroformate: Slowly add the Ethylenebis(chloroformate) waste to the stirring basic solution dropwise using a dropping funnel or pipette. The rate of addition should be carefully controlled to prevent excessive heat generation and gas evolution (carbon dioxide).
-
Reaction: Continue stirring the mixture in the ice bath. After the addition is complete, allow the mixture to stir for at least one hour at room temperature to ensure the reaction goes to completion.
-
pH Check: Once the reaction is complete, check the pH of the solution using pH paper or a pH meter. The pH should be neutral or slightly basic (pH 7-9). If the solution is still acidic, add more base dropwise until the desired pH is reached.
-
Final Disposal: The neutralized aqueous solution can now be disposed of as hazardous aqueous waste through your institution's environmental health and safety office. Ensure the waste container is properly labeled.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of Ethylenebis(chloroformate).
By following these procedures, laboratory personnel can safely and effectively neutralize and dispose of Ethylenebis(chloroformate), minimizing risks and ensuring compliance with safety regulations.
References
Personal protective equipment for handling Ethylenebis(chloroformate)
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Ethylenebis(chloroformate) in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Chemical Identifier:
-
CAS Number: 124-05-0
-
EC Number: 204-674-9
-
Molecular Formula: C4H4Cl2O4
Hazard Summary: Ethylenebis(chloroformate) is a hazardous chemical that is harmful if swallowed and causes severe skin burns and eye damage.[1][2] It is crucial to handle this substance with appropriate personal protective equipment in a well-ventilated area.[1] Thermal decomposition can release toxic and corrosive gases, such as carbon oxides and phosgene.[1]
Personal Protective Equipment (PPE) and Safety Measures
Adherence to the following PPE guidelines is mandatory to ensure personal safety when handling Ethylenebis(chloroformate).
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield is also recommended. | Protects against splashes and vapors that can cause severe eye damage.[1] |
| Skin Protection | Chemical-resistant gloves (consult manufacturer's specifications for compatibility) and protective clothing. | Prevents skin contact which can cause severe burns.[1][2] |
| Respiratory Protection | NIOSH/MSHA approved respirator should be worn if exposure limits are exceeded or irritation occurs. For high concentrations, a positive-pressure supplied-air respirator may be necessary. A type ABEK (EN14387) respirator filter is recommended for similar chloroformate compounds. | Protects against inhalation of harmful vapors.[1] |
Operational Plan: Step-by-Step Handling Procedure
Proper handling procedures are critical to minimize the risk of exposure and accidents. The following workflow outlines the necessary steps for the safe handling of Ethylenebis(chloroformate).
Experimental Protocol for Handling:
-
Preparation:
-
Before handling, ensure all required PPE is available and in good condition.
-
Work should be conducted in a chemical fume hood or a well-ventilated laboratory.[1]
-
Have all necessary equipment, including spill containment materials, readily accessible.
-
-
Handling:
-
Post-Handling:
Storage and Disposal Plans
Storage:
-
Store Ethylenebis(chloroformate) in a cool, dry, and well-ventilated area, at a recommended temperature of 4°C.[1]
-
Keep containers tightly closed to protect from moisture, as the substance can react with it.[1]
-
Be aware that this chemical may form explosive peroxides.[1]
-
Store away from incompatible materials like bases and water.[1]
Disposal Plan: While specific disposal instructions for Ethylenebis(chloroformate) are not readily available, the following general procedure for chloroformates should be followed:
-
Waste Collection:
-
Collect surplus and non-recyclable solutions in a designated, labeled, and sealed container for hazardous waste.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Disposal Method:
-
Dispose of the chemical waste through a licensed disposal company.[4]
-
It is recommended to burn the waste in a chemical incinerator equipped with an afterburner and scrubber.[4]
-
Contaminated packaging should be disposed of as unused product.[4]
-
Always follow local, regional, and national regulations for hazardous waste disposal.
-
First Aid Procedures:
-
Inhalation: Remove the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with soap and plenty of water. Seek immediate medical attention.[1][2]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2]
-
Ingestion: Clean the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][2]
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
